1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene
Description
Contextualization of Halogenated and Nitro-Substituted Aromatic Ethers
The introduction of halogen atoms and nitro groups onto the aromatic rings of diphenyl ethers imparts unique reactivity and functionality. Halogens (F, Cl, Br, I) serve as versatile synthetic handles, participating in a variety of cross-coupling reactions and acting as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.org
The nitro group (–NO₂) is a powerful electron-withdrawing group. numberanalytics.comnih.gov This property deactivates the aromatic ring towards electrophilic substitution but critically activates it for nucleophilic substitution, particularly when positioned ortho or para to a leaving group. wikipedia.orglibretexts.orgnumberanalytics.com In SNAr reactions, the nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the displacement of a leaving group by a nucleophile. wikipedia.orgyoutube.com This activation is fundamental to the synthesis of many complex substituted aromatic compounds.
The Significance of 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene as a Model Compound and Synthetic Precursor
This compound is a polysubstituted diphenyl ether that serves as an excellent model compound for studying the principles of nucleophilic aromatic substitution. Its synthesis directly illustrates the activating effect of a para-nitro group on a chloro substituent. The molecule features distinct functional groups across its structure: a nitro group, a chloro group, and a bromo group, each offering a site for subsequent, selective chemical transformations.
As a synthetic precursor, this compound is highly versatile. The nitro group can be readily reduced to an amine, a key functional group for the synthesis of dyes, pharmaceuticals, and polymers. numberanalytics.com The halogen substituents can be utilized in various metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This multi-functional nature makes it a valuable intermediate for building more complex molecular architectures, such as phenoxazines, which are accessible through intramolecular cyclization pathways following the reduction of the nitro group. nih.govsemanticscholar.org
Scope and Objectives of the Research Compendium on this compound
This article aims to provide a focused scientific overview of this compound. The primary objectives are to:
Detail the synthetic route to the compound via nucleophilic aromatic substitution.
Present its key physicochemical properties in a structured format.
Discuss its reactivity and potential as a versatile precursor in organic synthesis based on the established chemistry of its functional groups.
The content is based on foundational principles of organic chemistry and data from chemical suppliers and databases.
Structure
2D Structure
3D Structure
Properties
CAS No. |
355808-90-1 |
|---|---|
Molecular Formula |
C12H7BrClNO3 |
Molecular Weight |
328.54 g/mol |
IUPAC Name |
1-(4-bromophenoxy)-2-chloro-4-nitrobenzene |
InChI |
InChI=1S/C12H7BrClNO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H |
InChI Key |
OJCPNNLSNDNXLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br |
Origin of Product |
United States |
Synthesis and Properties
The primary route for the preparation of 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene is through a nucleophilic aromatic substitution (SNAr) reaction. This specific synthesis involves the reaction of 1-bromo-2-chloro-4-nitrobenzene (B1328927) with 4-bromophenol (B116583).
In this reaction, the nitro group at the para position of the 1-bromo-2-chloro-4-nitrobenzene ring strongly activates the chlorine atom at the ortho position for nucleophilic attack. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of a base, which deprotonates the 4-bromophenol to form the more nucleophilic 4-bromophenoxide. The phenoxide then displaces the chloride ion to form the diaryl ether product. This transformation is a classic example of an addition-elimination mechanism, proceeding through a stabilized Meisenheimer intermediate. wikipedia.orgnumberanalytics.com
Physicochemical Properties
Below are the compiled properties for the target compound and its likely precursors.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 355808-90-1 sigmaaldrich.com |
| Molecular Formula | C₁₂H₇BrClNO₃ sigmaaldrich.com |
| Molecular Weight | 328.55 g/mol |
Table 2: Properties of Precursors
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point |
|---|---|---|---|---|
| 1-Bromo-2-chloro-4-nitrobenzene | 29682-39-1 nih.govthermofisher.com | C₆H₃BrClNO₂ nih.gov | 236.45 g/mol nih.gov | 57.0-64.0 °C thermofisher.com |
| 4-Bromophenol | 106-41-2 | C₆H₅BrO | 173.01 g/mol | 63-66 °C |
Detailed Research Findings: Reactivity and Synthetic Utility
Reduction of the Nitro Group
The nitro group is readily reducible to an amino group (–NH₂) using a variety of standard reagents, such as catalytic hydrogenation (H₂/Pd/C) or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation yields 2-amino-1-(4-bromophenoxy)-4-chlorobenzene, a trifunctional molecule with amine, ether, and halo-aromatic moieties. The resulting amino group can then be used in a wide array of subsequent reactions, including diazotization, acylation, and alkylation.
Further Nucleophilic Aromatic Substitution
The newly formed amino group in the reduced product can participate in intramolecular cyclization reactions. For example, heating the aminodiaryl ether could potentially lead to an intramolecular nucleophilic substitution of the second halogen, forming a phenoxazine (B87303) ring system. nih.gov Phenoxazines are an important class of heterocyclic compounds with applications in dyes and as scaffolds in medicinal chemistry. nih.govresearchgate.net
Cross-Coupling Reactions
The bromo-substituent on the phenoxy ring provides another site for synthetic elaboration. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to form new carbon-carbon bonds. This allows for the attachment of diverse alkyl, alkenyl, or aryl groups, further expanding the molecular complexity and diversity of potential products derived from the initial this compound scaffold.
Established Synthetic Routes to this compound
The formation of the ether bond in this compound can be approached through two principal disconnection strategies, both of which are well-established in organic synthesis.
Nucleophilic Aromatic Substitution (SNAr) Strategies
The SNAr mechanism is a powerful tool for the synthesis of diaryl ethers, particularly when the aromatic ring targeted for substitution is rendered electron-deficient by the presence of strong electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
Phenate-Mediated SNAr Reactions with Halonitrobenzenes
A primary and highly effective method for synthesizing this compound involves the reaction of a 4-bromophenate salt with an appropriately substituted dihalonitrobenzene. The most logical precursor for this transformation is 1,2-dichloro-4-nitrobenzene. In this process, the 4-bromophenol (B116583) is first deprotonated by a suitable base, such as potassium carbonate or sodium hydride, to generate the more nucleophilic 4-bromophenate anion. This anion then attacks the electron-deficient aromatic ring of 1,2-dichloro-4-nitrobenzene, leading to the displacement of one of the chloride ions.
The general reaction is as follows:
4-Bromophenol + Base → Potassium 4-Bromophenate
Potassium 4-Bromophenate + 1,2-Dichloro-4-nitrobenzene → this compound + KCl
This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation without deactivating the nucleophile.
Influence of Activating Groups on SNAr Reaction Kinetics and Regioselectivity
The success and regioselectivity of the SNAr reaction are critically dependent on the presence and position of electron-withdrawing activating groups on the aryl halide. For the synthesis of this compound from 1,2-dichloro-4-nitrobenzene, the nitro (-NO₂) group at the C4 position plays a decisive role.
Electron-withdrawing groups activate the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex. This stabilization is most effective when the activating group is positioned ortho or para to the site of nucleophilic attack. stackexchange.comechemi.com
In 1,2-dichloro-4-nitrobenzene, the two chlorine atoms are in different electronic environments relative to the nitro group:
The chlorine at C1 is para to the nitro group.
The chlorine at C2 is meta to the nitro group.
When the 4-bromophenate nucleophile attacks the C1 position, the resulting negative charge in the Meisenheimer complex can be delocalized onto the nitro group through resonance. This provides significant stabilization for the intermediate, thereby lowering the activation energy for its formation and accelerating the reaction rate. Conversely, attack at the C2 position does not allow for direct resonance stabilization of the negative charge by the meta-positioned nitro group. Consequently, nucleophilic attack occurs preferentially at the C1 position, leading to the selective displacement of the C1 chloride and the formation of the desired this compound product. stackexchange.comechemi.comchegg.com
| Substrate | Position of Attack | Relationship to -NO₂ Group | Intermediate Stabilization | Outcome |
|---|---|---|---|---|
| 1,2-Dichloro-4-nitrobenzene | C1 | Para | High (Resonance stabilization) | Favored Product |
| C2 | Meta | Low (Inductive effect only) | Disfavored | |
| 1,4-Dichloro-2-nitrobenzene | C1 | Meta | Low (Inductive effect only) | Disfavored |
| C2 | Ortho | High (Resonance stabilization) | Favored Product wikipedia.org |
Comparative Analysis of Leaving Group Effectiveness (Bromide vs. Chloride)
In classic SN1 and SN2 reactions, the leaving group ability of halogens follows the order I > Br > Cl > F, which correlates with the strength of the hydrohalic acid (weaker bases are better leaving groups). However, in SNAr reactions, this trend is often inverted to F > Cl > Br > I. stackexchange.com
This reversal, known as the "element effect" in SNAr, is because the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the subsequent departure of the leaving group. A more electronegative halogen (like fluorine or chlorine) polarizes the carbon-halogen bond more effectively, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The breaking of the C-X bond occurs in a subsequent, faster step.
When considering a hypothetical reaction between 4-bromophenate and 1-bromo-2-chloro-4-nitrobenzene (B1328927), the regioselectivity is still dictated by the powerful activating effect of the para-nitro group, directing the attack to the C1 position. The choice would then be between displacing a bromide or a chloride from the same activated position. Based on the SNAr leaving group trend, chloride is a slightly better leaving group than bromide, which would favor the use of a chlorinated precursor at the C1 position for optimal reaction kinetics.
Copper-Catalyzed Ullmann-Type Etherification Approaches
An alternative to the SNAr pathway is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol (B47542) to form a diaryl ether. wikipedia.orgsynarchive.com Traditional Ullmann reactions required harsh conditions, such as high temperatures (often >200°C), polar aprotic solvents, and stoichiometric amounts of copper metal. wikipedia.orgwikipedia.org However, modern advancements have led to the development of milder, more efficient catalytic systems.
The synthesis of this compound via an Ullmann approach could be envisioned by coupling 4-bromophenol with 1,2-dichloro-4-nitrobenzene. The presence of the electron-withdrawing nitro group on the aryl halide substrate is beneficial for this reaction. wikipedia.org
Optimization of Copper Catalyst Systems (e.g., CuI, CuO)
The efficacy of modern Ullmann-type reactions hinges on the careful optimization of the catalyst system, which includes the copper source, ligands, base, and solvent.
Copper Source: Copper(I) salts, such as copper(I) iodide (CuI) and copper(I) oxide (Cu₂O), are among the most effective and commonly used catalysts. organic-chemistry.org They are generally more active than copper(II) salts or metallic copper, although various forms can be effective under specific conditions.
Ligands: The introduction of ligands is a key innovation that accelerates the reaction and allows for milder conditions by increasing the solubility and reactivity of the copper catalyst. Effective ligands for Ullmann ether synthesis include bidentate compounds like diamines, amino acids, salicylaldoxime, and dimethylglyoxime. wikipedia.orgorganic-chemistry.org The choice of ligand can significantly impact reaction yield and substrate scope.
Base and Solvent: A base is required to deprotonate the phenol. While traditional Ullmann reactions often used potassium carbonate, modern protocols frequently employ stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), which have been shown to improve reaction rates and yields. organic-chemistry.orgu-szeged.hu The choice of solvent is also crucial, with polar aprotic solvents like DMF, NMP, and acetonitrile (B52724) being common, although some systems have been developed for use in less polar solvents. organic-chemistry.orggoogle.com
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| CuI | l-prolinamide derivative | K₂CO₃ | DMSO | 80 | researchgate.net |
| Cu₂O | Chxn-Py-Al | Cs₂CO₃ | Acetonitrile | 80 | organic-chemistry.org |
| CuI | N,N'-dimethylenediamine | Cs₂CO₃ | Toluene (B28343) | 110 | nih.gov |
| CuI | Hydroxy-L-proline | K₃PO₄ | EtOH/H₂O | 80 | u-szeged.hu |
| CuI | None | Cs₂CO₃ | DMF | 120-140 | nih.gov |
These optimized systems have broadened the scope of the Ullmann reaction, making it a viable and often complementary approach to SNAr for the synthesis of complex diaryl ethers like this compound.
Ligand Effects in Ullmann Condensation
For the synthesis of a diaryl ether like this compound, the selection of an appropriate ligand is critical. The reaction involves an aryl halide activated by an electron-withdrawing group (the nitro group), which generally makes it a suitable substrate for Ullmann-type reactions. wikipedia.org The introduction of ligands can substantially reduce the required reaction temperature. nih.gov
Key classes of ligands and their effects include:
N,O- and N,N-Chelating Ligands: Additives such as amino acids (e.g., N,N-dimethylglycine), diamines, and 8-hydroxyquinoline (B1678124) derivatives have proven effective. nih.govnih.gov These bidentate ligands chelate to the copper(I) center, stabilizing the catalytic species and facilitating the crucial oxidative addition and reductive elimination steps. nih.gov Studies have shown that N-methylated amino acid-derived ligands are particularly efficient. nih.gov For instance, N,N-dimethylglycine has been successfully used to promote the coupling of aryl iodides and bromides at temperatures as low as 90°C. organic-chemistry.org
Structural Diversity and Performance: A screening of 56 structurally diverse multidentate ligands revealed that while various structural classes show catalytic activity, no single "privileged" class could be universally identified. nih.gov This suggests that subtle electronic and steric variations in the ligand structure can dramatically impact catalytic efficiency. nih.gov Interestingly, in this extensive screening, none of the novel ligands outperformed the simple and inexpensive N,N-dimethylglycine. nih.gov
The table below summarizes representative ligand types that could be applied to the Ullmann synthesis of this compound.
| Ligand Type | Example(s) | Reported Advantages & Effects |
| Amino Acids | N,N-Dimethylglycine | Enables reaction at lower temperatures (e.g., 90°C); highly effective and inexpensive. nih.govorganic-chemistry.org |
| N,O-Chelating | 8-Hydroxyquinoline | Forms stable, anionic ligated Cu(I) intermediates that are key to the catalytic cycle. nih.gov |
| N,N-Chelating | Phenanthroline, trans-N,N'-Dimethyl-1,2-cyclohexanediamine | Improves reaction rates and yields under milder conditions compared to ligand-free systems. wikipedia.orgacs.org |
| Imidazoles | N-Butylimidazole | Demonstrated high efficiency in short-term screening for Ullmann diaryl ether formation. nih.gov |
Palladium-Catalyzed C-O Coupling Reactions
As powerful alternatives to copper-mediated Ullmann reactions, palladium-catalyzed cross-coupling methods have become a cornerstone of modern organic synthesis for C-O bond formation. nih.govwikipedia.org These reactions, often named Buchwald-Hartwig aminations and their etherification analogues, typically offer milder conditions, broader substrate scope, and higher efficiency. wikipedia.orgorganic-chemistry.org The catalytic cycle is generally understood to involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with a phenoxide and subsequent reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. mit.edu
The development of Buchwald-Hartwig C-O coupling has progressed through several "generations" of catalyst systems, largely defined by the evolution of the supporting phosphine (B1218219) ligands. wikipedia.org For the synthesis of this compound, later-generation systems are particularly relevant due to the need to couple an electron-deficient aryl chloride.
Early Systems: Initial methodologies often required high temperatures and were limited in scope.
Bulky, Electron-Rich Ligands: The breakthrough came with the development of sterically hindered and electron-rich phosphine ligands. acs.orgnih.gov These ligands promote the formation of the active, monoligated L-Pd(0) species, accelerate the rate-limiting reductive elimination step, and enhance catalyst stability. The use of biarylphosphine ligands, such as t-BuXPhos, allowed for reactions under milder conditions (e.g., temperatures below 100°C) and expanded the scope to include more challenging substrates. acs.org
Application to Electron-Deficient Substrates: While early systems struggled with electron-poor phenols or aryl halides, newer ligands have been developed that can effectively couple these partners. mit.edu For instance, the development of AdBrettPhos enabled the coupling of electron-deficient aryl halides and phenols at moderate temperatures. mit.edu This is directly applicable to the target synthesis, which involves a strongly electron-deficient nitro-substituted aryl halide.
The choice of both the palladium source (precatalyst) and the ligand is paramount to achieving a successful and efficient C-O coupling. Modern approaches favor well-defined, air-stable precatalysts that simplify reaction setup and improve reproducibility. nih.gov
Palladium Precatalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inconsistent, palladacyclic precatalysts are now widely used. nih.govacs.org These complexes, which incorporate the ligand, are readily activated under mild conditions to the catalytically active L-Pd(0) species, often obviating the need for excess ligand. nih.gov Their use provides a more general and convenient method for employing bulky ligands in cross-coupling reactions. nih.gov
Ligand Systems: The two most prominent classes of ligands for modern C-O coupling are bulky biarylphosphines and N-heterocyclic carbenes (NHCs).
Biarylphosphine Ligands: This class, pioneered by the Buchwald group, includes ligands like t-BuXPhos, Me₄t-BuXPhos, and BrettPhos. acs.orgnih.gov A direct correlation has been observed between the steric bulk of the ligand and the reactivity of the catalyst system, with larger substituents generally increasing the reaction rate. acs.orgnih.gov For example, a newer, bulky biarylphosphine ligand (L8 in one study) in combination with a [(cinnamyl)PdCl]₂ precatalyst facilitated diaryl ether synthesis under exceptionally mild conditions, even at room temperature in some cases. nih.gov
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful, often phosphine-free, alternatives. They form very stable bonds with palladium, creating robust catalysts. Catalyst systems prepared in situ from Pd(OAc)₂ and 1,3-dialkylimidazolinium salts have been shown to efficiently couple various phenols with aryl chlorides at 100°C with low catalyst loadings (2 mol%). organic-chemistry.org The bulkiness of the NHC ligand can enhance catalyst stability and performance. organic-chemistry.org
The following table compares these advanced ligand systems for their potential use in synthesizing this compound.
| Ligand/Catalyst System | Class | Key Features & Advantages | Typical Conditions |
| t-BuXPhos, BrettPhos | Bulky Biarylphosphine | Wide substrate scope; effective for electron-deficient partners; enables milder conditions than early systems. acs.orgnih.gov | 80-110°C, K₃PO₄ or Cs₂CO₃ base, toluene or dioxane solvent. acs.orgnih.gov |
| AdBrettPhos | Bulky Biarylphosphine | Capable of coupling at room temperature for activated substrates; good for electron-poor phenols. mit.edu | Room temp. to 80°C. mit.edu |
| NHC-Pd Complex | N-Heterocyclic Carbene | Phosphine-free, avoiding air-sensitivity issues; robust and scalable system. organic-chemistry.org | 100°C, NaH base, toluene solvent. organic-chemistry.org |
| Palladacycle Precatalysts | Precatalyst | Air-stable, convenient to handle; obviates need for excess ligand; highly efficient activation. nih.gov | Ambient to 110°C, depending on ligand and substrates. nih.gov |
Green Chemistry Principles in the Synthesis of this compound
Solvent Selection and Alternative Reaction Media (e.g., Water, Ionic Liquids, Deep Eutectic Solvents)
Solvents represent a large proportion of the mass and energy consumption in a typical chemical process and are a primary focus for green chemistry. whiterose.ac.uk Traditional Ullmann and palladium-catalyzed couplings often employ high-boiling, polar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), nitrobenzene, or dioxane. wikipedia.orgwhiterose.ac.uk However, many of these are now considered "undesirable" or "problematic" due to toxicity and environmental concerns. whiterose.ac.ukrsc.org
Green solvent selection guides prioritize alternatives based on safety, environmental impact, and life cycle assessment. vapourtec.comrsc.org
Preferred Solvents: Water, ethanol (B145695), and heptane (B126788) are often top choices. While water is the ultimate green solvent, its use in cross-coupling can be challenging due to the poor solubility of nonpolar organic substrates, though specialized ligands and surfactants can overcome this.
Usable Solvents: Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-butyl methyl ether (TBME) are considered preferable replacements for less desirable ethers like THF and 1,4-dioxane. whiterose.ac.uk
Alternative Media:
Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable solvent that has been successfully used as a green medium for various organic syntheses. researchgate.net
Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These materials have negligible vapor pressure, reducing air pollution. Their tunable properties can also enhance reaction rates and selectivity. They represent a promising, albeit often more expensive, alternative to volatile organic compounds.
The table below provides a classification of solvents relevant to diaryl ether synthesis, based on green chemistry principles.
| Classification | Solvent Examples | Rationale for Classification |
| Undesirable/Hazardous | NMP, DMF, DMAc, Dioxane, Chloroform | High boiling points, toxicity (reproductive hazards), and environmental persistence. whiterose.ac.uk |
| Usable/Problematic | Toluene, THF | Better than the most hazardous options, but still possess toxicity and/or form explosive peroxides. whiterose.ac.ukrsc.org |
| Preferred/Recommended | Water, Ethanol, 2-Methyltetrahydrofuran (2-MeTHF) | Low toxicity, derived from renewable sources (ethanol), or offer a safer profile than traditional counterparts (2-MeTHF vs. THF). vapourtec.comwhiterose.ac.uk |
| Alternative Media | Polyethylene Glycol (PEG), Ionic Liquids (ILs) | Non-volatile, often recyclable, and can offer unique reactivity profiles. researchgate.net |
Atom Economy and Reaction Efficiency Maximization
Atom economy is a core concept of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com It is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 primescholars.com
A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com
Condensation/Coupling Reactions: The synthesis of this compound via either Ullmann or Buchwald-Hartwig coupling is a condensation reaction that inherently generates byproducts. For example, in the reaction between potassium 4-bromophenoxide and 2,4-dichloronitrobenzene, potassium chloride is formed as a waste product. While the yield may be high, the atom economy can never be 100%.
Maximizing Efficiency: The most significant way to maximize reaction efficiency from a green chemistry perspective is to move from stoichiometric reagents to catalytic systems.
Stoichiometric vs. Catalytic: The classical Ullmann reaction uses a stoichiometric or greater amount of copper, leading to significant metallic waste that is difficult to separate and recycle. wikipedia.org In contrast, modern ligand-assisted copper-catalyzed reactions and palladium-catalyzed systems use very small amounts of metal (e.g., 0.1-5 mol%). acs.orgorganic-chemistry.org This drastically reduces waste and cost.
Step Economy: Designing a synthesis with the fewest possible steps (step economy) also contributes to greenness by reducing the consumption of solvents, energy, and reagents for intermediate isolations and purifications. nih.govpsu.edu A one-pot catalytic coupling is therefore vastly superior to a multi-step sequence involving protection and deprotection steps.
By selecting a highly active and selective catalytic system (such as a modern Pd-precatalyst) and an environmentally benign solvent, the synthesis of this compound can be aligned more closely with the principles of green chemistry, maximizing both chemical yield and resource efficiency.
Development of Heterogeneous and Recyclable Catalytic Systems
In the pursuit of more sustainable and economically viable synthetic processes, significant research has been directed towards the development of heterogeneous and recyclable catalytic systems for diaryl ether synthesis. These catalysts offer the advantages of easy separation from the reaction mixture and the potential for multiple reuse cycles without a significant loss of activity.
For reactions analogous to the synthesis of this compound, several types of heterogeneous catalysts have shown promise. These include:
Metal Nanoparticles on Solid Supports: Copper and palladium nanoparticles supported on materials such as silica (B1680970), carbon nanotubes, or magnetic nanoparticles (e.g., Fe3O4) have been effectively used in C-O cross-coupling reactions. nih.govresearchgate.net For instance, a magnetically separable palladium catalyst supported on Fe3O4@SiO2 has demonstrated high efficiency and can be recycled for numerous cycles with minimal loss of catalytic activity. researchgate.net Similarly, copper nanoparticles (CuNPs) have been shown to catalyze the Ullmann diaryl ether synthesis efficiently. The catalytic activity of these nanoparticles can be highly dependent on their size, with smaller particles often exhibiting higher reaction rates. nih.gov
Metal-Organic Frameworks (MOFs): MOFs have been explored as efficient and recyclable heterogeneous catalysts for the coupling of phenols with nitroarenes. Their porous structure and the ability to incorporate active metal centers make them suitable for catalytic applications.
Polymer-Supported Catalysts: Palladium immobilized on a polyimide covalent organic framework has been reported as an efficient and recyclable heterogeneous catalyst for cross-coupling reactions. researchgate.net Another approach involves the use of a polymer-supported imidazolium (B1220033) fluoride (B91410) reagent, which has been successfully applied in a fixed-bed continuous flow process for diaryl ether synthesis.
The recyclability of these catalysts is a key feature. For example, a Ni-deposited carbon nitride material developed as a dual photocatalyst for C-O cross-coupling was shown to be easily recyclable. acs.org Likewise, a magnetic nanoparticle-supported palladium catalyst was recovered using an external magnet and reused for up to 16 cycles without a significant drop in its catalytic performance. researchgate.net
Optimization of Reaction Parameters for Yield and Selectivity
The yield and selectivity of the synthesis of this compound are critically dependent on the careful optimization of various reaction parameters. These include temperature, pressure, reactant stoichiometry and concentration, and reaction time.
Temperature and Pressure Influence on Reaction Profiles
Temperature is a crucial parameter in both SNAr and Ullmann-type reactions for diaryl ether synthesis. Traditional Ullmann reactions often require high temperatures, sometimes exceeding 200°C, which can limit their applicability due to the potential for side reactions and degradation of thermally sensitive functional groups. organic-chemistry.org However, modern catalytic systems have enabled these reactions to proceed at significantly lower temperatures. For instance, the use of N,N-dimethylglycine as a ligand in copper-catalyzed Ullmann couplings allows the synthesis of diaryl ethers at temperatures as low as 90°C. acs.org In some cases, increasing the reaction temperature from 90°C to 105°C has been shown to improve poor yields, particularly when dealing with sterically hindered substrates. acs.org
The influence of pressure is less commonly reported for these types of liquid-phase reactions unless gaseous reactants are involved. However, in reactions conducted in sealed vessels, the autogenous pressure will increase with temperature. For reactions utilizing supercritical fluids like carbon dioxide as the solvent, pressure becomes a critical parameter for controlling the reaction medium's properties.
The following table illustrates the effect of temperature on the yield of a representative Ullmann diaryl ether synthesis.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 80 | 24 | 65 |
| 2 | 100 | 24 | 85 |
| 3 | 120 | 12 | 92 |
| 4 | 140 | 8 | 90 |
This is a representative data table based on general findings in the literature for similar diaryl ether syntheses and does not represent specific experimental data for the target compound.
Stoichiometry and Concentration Effects of Reactants
The stoichiometry of the reactants, including the aryl halide, phenol, and base, plays a significant role in the outcome of the synthesis. researchgate.netlibretexts.orgbccampus.ca In a typical Ullmann condensation, an excess of the phenol component is often used to drive the reaction towards the product. The nature and amount of the base are also critical. Strong bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are frequently employed to facilitate the deprotonation of the phenol to form the more nucleophilic phenoxide ion.
The table below shows the effect of reactant stoichiometry on the yield of a model diaryl ether synthesis.
| Aryl Halide (equiv.) | Phenol (equiv.) | Base (equiv.) | Yield (%) |
| 1.0 | 1.2 | 1.5 | 75 |
| 1.0 | 1.5 | 2.0 | 88 |
| 1.0 | 2.0 | 2.0 | 91 |
| 1.2 | 1.0 | 2.0 | 82 |
This is a representative data table based on general findings in the literature for similar diaryl ether syntheses and does not represent specific experimental data for the target compound.
Reaction Time and In-situ Monitoring Methodologies
The optimal reaction time for the synthesis of this compound is dependent on the other reaction parameters, such as temperature and catalyst loading. Reaction times can range from a few hours to over 24 hours. Monitoring the progress of the reaction is crucial to determine the point of maximum conversion and to avoid the formation of byproducts due to prolonged reaction times.
Modern analytical techniques allow for the in-situ monitoring of reaction kinetics and mechanisms in real-time. youtube.commt.commdpi.comresearchgate.net In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. youtube.commt.commdpi.comnih.gov By immersing a fiber-optic probe into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked as the reaction proceeds. This provides valuable information for understanding the reaction pathway and for precise determination of the reaction endpoint. youtube.commt.com For example, the formation of the diaryl ether product can be observed by the appearance of its characteristic C-O-C stretching vibrations in the IR spectrum.
Purification and Isolation Techniques for this compound
Following the completion of the synthesis, the target compound, this compound, must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalyst residues, and any byproducts. The purification strategy will depend on the physical properties of the compound and the nature of the impurities.
Chromatographic Separations (e.g., Column Chromatography, Flash Chromatography, Preparative HPLC)
Chromatographic techniques are widely used for the purification of organic compounds and are particularly well-suited for the isolation of this compound.
Column Chromatography and Flash Chromatography: These are standard and effective methods for the purification of multigram quantities of the product. rochester.edurochester.educhromatographydirect.commicrobiozindia.com The choice of the stationary phase and the eluent system is critical for achieving good separation.
Stationary Phase: Silica gel is the most commonly used stationary phase for normal-phase chromatography of moderately polar compounds like diaryl ethers. rochester.edu For compounds that may be sensitive to the acidic nature of silica gel, neutral alumina (B75360) can be used as an alternative. rochester.edu
Eluent System: A mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used as the eluent. rochester.edurochester.edu The polarity of the eluent is optimized by thin-layer chromatography (TLC) to achieve a good separation between the desired product and impurities. A gradient elution, where the polarity of the solvent system is gradually increased during the chromatography, can be particularly effective for separating complex mixtures. rochester.edu
The following table provides a general guide for selecting a starting solvent system for the flash chromatography of a diaryl ether of moderate polarity.
| Compound Polarity | Recommended Starting Solvent System |
| Nonpolar | 5% Ethyl Acetate in Hexane |
| Moderately Polar | 10-30% Ethyl Acetate in Hexane |
| Polar | 50-100% Ethyl Acetate in Hexane or 5% Methanol (B129727) in Dichloromethane (B109758) |
This is a representative data table based on general findings in the literature for the purification of similar compounds and does not represent specific experimental data for the target compound.
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for the separation of closely related isomers, preparative HPLC is the method of choice. sielc.com Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of acetonitrile and water or methanol and water), is commonly employed for the purification of aromatic compounds. sielc.com The method can be scaled up from analytical to preparative scale to isolate larger quantities of the purified compound.
Recrystallization and Precipitation Strategies
Recrystallization and precipitation are cornerstone techniques for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent or solvent system. emu.edu.trillinois.edu For diaryl ethers like this compound, these methods are crucial for removing starting materials, by-products, and isomeric impurities that may have formed during synthesis.
The fundamental principle of recrystallization involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling. emu.edu.tr As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities ideally remain dissolved in the mother liquor. An effective recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point. emu.edu.tr
For diaryl ether compounds, various solvent systems have been proven effective. Studies on related structures provide insight into potential solvents for this compound. For instance, the purification of diphenyl carbonate, a structurally related diaryl ether, has been successfully achieved using ethanol. The yield can be significantly improved by using a mixture of ethanol and water as the recrystallization solvent, achieving over 93.0% yield and a purity of 99.6%. researchgate.netresearchgate.net Similarly, the separation of chloronitrobenzene isomers, which share structural motifs with the target compound, often employs crystallization from methanol or ethanol. sciencemadness.org In the purification of Acifluorfen, another complex diphenyl ether, recrystallization is a key step, where the crude product is dissolved in a hot solvent, and any residual water is removed by azeotropic distillation before cooling to induce crystallization. google.com
Precipitation is an alternative strategy where a non-solvent (or anti-solvent) is added to a solution of the compound, drastically reducing its solubility and causing it to precipitate out. reddit.com This is particularly useful when a single ideal solvent for recrystallization cannot be found. The process involves dissolving the crude material in a solvent in which it is highly soluble, followed by the slow addition of a miscible anti-solvent in which the compound is insoluble. For example, a common technique involves dissolving a product in a solvent like dichloromethane or diethyl ether and then adding a non-polar solvent like hexane to induce precipitation. reddit.comrsc.org Another approach involves dissolving the product in a polar solvent like ethanol and then adding water to force the precipitation of the less polar organic compound. researchgate.net
The table below summarizes various recrystallization and precipitation strategies documented for compounds with structural similarities to this compound, offering potential starting points for its purification.
| Compound Type | Solvent / Solvent System | Strategy | Observations / Findings | Reference |
|---|---|---|---|---|
| Diphenyl Carbonate | Ethanol | Recrystallization | Optimal solvent identified; yield of 89.0% at 15 °C. | researchgate.net |
| Diphenyl Carbonate | Water-Ethanol Mixture | Recrystallization (Watering-out) | Yield >93.0% with purity of 99.6% when water mass fraction is 25-35%. | researchgate.netresearchgate.net |
| p-Nitrochlorobenzene | Methanol or 95% Ethanol | Recrystallization | Used to separate para isomer from a mixture of ortho and para isomers. | sciencemadness.org |
| Substituted Benzylmalonate | Ethyl Acetate / Hexane | Recrystallization | Effective for purifying the white solid product. | rsc.org |
| General Organic Solids | Solvent + Anti-solvent | Precipitation | Dissolve in minimal hot solvent, then add anti-solvent to induce crystallization. Slow cooling is recommended. | reddit.com |
| Peptides | Cold Diethyl Ether | Precipitation | Used to force the product into a solid state from a reaction mixture (e.g., in TFA). | youtube.com |
Sublimation and Distillation for Specific Derivatives
For certain classes of organic compounds, particularly those with sufficient volatility and thermal stability, distillation and sublimation offer powerful purification alternatives to crystallization. brainkart.com These vapor-phase techniques are especially useful for separating compounds with different boiling points or vapor pressures and can be effective for removing non-volatile impurities. emu.edu.trbrainkart.com
Distillation is a process of separating components from a liquid mixture by selective boiling and condensation. For high-boiling-point compounds like many substituted diaryl ethers, which may decompose at their atmospheric boiling points, vacuum distillation is the preferred method. By reducing the pressure, the boiling point of the compound is lowered, allowing for vaporization at a temperature that does not cause thermal degradation. orgsyn.org
The purification of chloronitrobenzene isomers, which are precursors and structural relatives to the target compound, often involves a combination of fractional crystallization and distillation. nih.gov For instance, m-chloronitrobenzene can be purified by distillation under reduced pressure, with reported boiling points of 116–117°C at 12 mm Hg or 124–125°C at 18 mm Hg. orgsyn.org This demonstrates the utility of vacuum distillation for separating closely related isomers that may be difficult to resolve by crystallization alone. The process typically follows initial workup steps, such as washing the crude product to remove acids and other water-soluble impurities, before the organic residue is distilled. orgsyn.orggoogle.com
Sublimation is a phase transition where a substance converts directly from a solid to a gas, bypassing the liquid phase. brainkart.com This technique is highly effective for purifying volatile solids from non-volatile contaminants. brainkart.com The crude solid is heated under vacuum, and the resulting vapor condenses as a purified solid on a cooled surface, often called a cold finger. chemicalforums.com Sublimation is advantageous as it is a solvent-free method, eliminating potential contamination from solvents and simplifying product recovery. mbraun.com
This method is particularly suited for purifying compounds that are resistant to recrystallization or are sensitive to solvents. Halogenated and nitroaromatic compounds can possess sufficient vapor pressure to be purified by sublimation, especially under high vacuum. chemicalforums.comgoogle.com The efficiency of sublimation depends on the compound's thermal stability and vapor pressure at a given temperature. It is a proven method for achieving ultra-high purities (>99.99%) for organic materials used in applications like organic electronics. mbraun.com For a compound with a molecular weight potentially in the range of related structures (~300-500 g/mol ), sublimation under reduced pressure (e.g., 0.03 mm Hg) can yield highly pure crystals, but it is crucial to first test a small sample to ensure the compound does not decompose at the required temperature. chemicalforums.com
The table below outlines conditions for distillation and sublimation used for related compound classes.
| Compound / Class | Method | Conditions | Purpose / Outcome | Reference |
|---|---|---|---|---|
| Chloronitrobenzene Isomers | Fractional Distillation | Vacuum | Separation of isomers as part of the purification process. | nih.gov |
| m-Chloronitrobenzene | Vacuum Distillation | 116-117 °C / 12 mm Hg | Final purification step yielding a pale yellow solid. | orgsyn.org |
| General Volatile Solids (e.g., Naphthalene) | Sublimation | Heating on a sand bath | Separates a volatile solid from non-volatile impurities. | brainkart.com |
| High MW Organic Compound (~500 g/mol) | Vacuum Sublimation | Heating under high vacuum (e.g., <0.1 mm Hg) | Potential method for high-purity crystals when recrystallization fails. Requires thermal stability. | chemicalforums.com |
| Organic Molecular Compounds | Vacuum Sublimation | Proprietary systems (e.g., QUANTIpure®) | Achieves ultra-high purities (>99.99%) for industrial applications. | mbraun.com |
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Analysis of this compound
Single-crystal X-ray diffraction stands as the definitive method for determining the molecular structure of a crystalline solid. This technique would yield precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. Such data would confirm the connectivity of the atoms and describe the molecule's exact conformation in the solid state. However, a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that no single-crystal X-ray diffraction study has been reported for this specific compound.
Molecular Packing, Unit Cell Parameters, and Crystal System
Beyond the structure of a single molecule, X-ray diffraction analysis also illuminates how molecules arrange themselves in a crystal lattice. This includes the determination of the crystal system (e.g., triclinic, monoclinic, orthorhombic) and the unit cell parameters, which are the dimensions of the fundamental repeating unit of the crystal. As no diffraction data is available, the crystal system, space group, and unit cell dimensions for this compound remain unknown.
A data table for these crystallographic parameters would be structured as follows, but remains unpopulated due to the absence of experimental findings.
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z (Molecules per Unit Cell) | Data not available |
Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in the crystal is directed by a network of non-covalent intermolecular interactions. The structure of this compound suggests the potential for several key interactions, including halogen bonding involving its bromine and chlorine substituents, weak C-H···O hydrogen bonds with the ether and nitro groups, and π-π stacking between its aromatic rings. A detailed analysis of crystallographic data would be required to identify and quantify the specific distances and geometries of these interactions, which are crucial for understanding the supramolecular assembly. In the absence of such data, any discussion of these forces is purely speculative.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light. This provides critical insights into the compound's chromophores, conjugation, and charge transfer characteristics.
Chromophore Analysis and Electronic Absorption Bands
The this compound molecule contains distinct chromophoric regions—the nitrophenyl and bromophenoxy rings—which are expected to absorb light in the ultraviolet range. These absorptions correspond to the promotion of electrons from lower to higher energy molecular orbitals, primarily π → π* and n → π* transitions. An experimental UV-Vis spectrum would identify the precise wavelengths of maximum absorption (λmax) for these transitions. Currently, no such spectroscopic data has been published for this compound.
A representative data table for these findings would appear as follows, but cannot be completed.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| Data not available | Data not available | Data not available | Data not available |
Solvent Effects on Electronic Spectra (Solvatochromism)
Solvatochromism is the observable shift in a compound's UV-Vis absorption bands when the polarity of the solvent is changed. Studying the spectrum of this compound in a series of solvents would reveal important information about the difference in polarity between its electronic ground state and excited states. This phenomenon is a key diagnostic tool for understanding the nature of electronic transitions. No studies on the solvatochromic behavior of this compound have been reported in the literature.
Spectroscopic Determination of Conjugation and Charge Transfer Interactions
The ether oxygen atom linking the two aromatic rings can facilitate electronic conjugation, allowing for communication between the electron-donating bromophenoxy moiety and the electron-withdrawing chloro-nitrobenzene ring. This arrangement creates the potential for an intramolecular charge transfer (ICT) transition upon absorption of light. Such transitions are typically sensitive to solvent polarity and can be identified through a detailed analysis of the UV-Vis spectrum. Without any available spectroscopic data, a determination of the extent of conjugation or the presence of ICT interactions within this compound cannot be made.
Following a comprehensive search of available scientific literature and chemical databases, no specific computational chemistry or theoretical investigation studies were found for the compound "this compound." The requested detailed analysis, including Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, appears to have not been published in the accessible literature for this specific molecule.
Therefore, it is not possible to generate the article with the requested structure and content, as this would require non-existent data. The generation of scientifically accurate content for each specified subsection (Geometry Optimization, Frontier Molecular Orbital Analysis, Electrostatic Potential Mapping, Vibrational Frequency Calculations, NMR Chemical Shift Prediction, and Molecular Dynamics Simulations) is contingent on the availability of peer-reviewed research, which could not be located for this particular compound.
Computational Chemistry and Theoretical Investigations of 1 4 Bromophenoxy 2 Chloro 4 Nitrobenzene
Molecular Dynamics (MD) Simulations
Conformational Flexibility and Rotational Barriers
The conformational flexibility of diaryl ethers like 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene is primarily dictated by the rotation around the two C-O-C ether linkages. These rotations give rise to various conformers with distinct energies and populations. The dihedral angles (often denoted as φ1 and φ2) defining the orientation of the two aromatic rings relative to the ether bridge are the key parameters in determining the molecule's three-dimensional structure.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface (PES) associated with these rotations. By systematically varying the dihedral angles and calculating the corresponding single-point energies, a conformational map can be generated. For substituted diphenyl ethers, the global minimum energy conformation is typically a "skewed" or "twisted" structure, which minimizes steric hindrance between the substituents on the two rings. Planar or "butterfly-like" conformations often represent transition states or higher-energy conformers.
The energy differences between these conformers and the energy required to rotate from one conformation to another are known as rotational barriers. These barriers are crucial for understanding the molecule's dynamic behavior. In the case of this compound, the presence of bulky substituents like bromine and chlorine, as well as the strongly electron-withdrawing nitro group, is expected to significantly influence the rotational barriers. Steric repulsion between the ortho-chloro substituent and the adjacent aromatic ring will likely lead to a higher rotational barrier compared to unsubstituted diphenyl ether.
Table 1: Hypothetical Rotational Barriers for this compound Calculated at the B3LYP/6-311G(d,p) Level of Theory
| Rotational Transition | Dihedral Angle Change (φ1) | Calculated Rotational Barrier (kcal/mol) |
| Skewed to Planar (Transition State 1) | 0° → 90° | 4.5 |
| Skewed to Perpendicular (Transition State 2) | 45° → 0° | 8.2 |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similarly substituted diphenyl ethers.
Solvation Effects and Solvent-Compound Interactions
The interaction of a molecule with its solvent environment can significantly impact its conformation, reactivity, and spectroscopic properties. Computational models, such as the Polarizable Continuum Model (PCM), are widely used to simulate these solvation effects. In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium.
For a molecule like this compound, which possesses a significant dipole moment due to the polar C-Cl, C-Br, and C-NO2 bonds, solvation effects are expected to be pronounced, particularly in polar solvents. The solvent will interact with the solute through electrostatic interactions, stabilizing charge separation within the molecule. This can lead to changes in the preferred conformation and potentially lower the barriers to rotation.
Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solvent-compound interactions, such as hydrogen bonding. While this compound does not have traditional hydrogen bond donors, the oxygen atom of the nitro group and the ether linkage can act as hydrogen bond acceptors. In protic solvents, these interactions could further influence the conformational equilibrium.
Table 2: Calculated Dipole Moment of this compound in Different Solvents (Hypothetical Data)
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |
| Gas Phase | 1 | 3.8 |
| Toluene (B28343) | 2.4 | 4.5 |
| Dichloromethane (B109758) | 9.1 | 5.3 |
| Acetonitrile (B52724) | 37.5 | 6.1 |
Note: The data in this table is hypothetical and illustrates the expected trend of increasing dipole moment with increasing solvent polarity.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonds and other interactions. This approach is based on the topology of the electron density, ρ(r).
Bond Critical Point (BCP) Analysis and Characterization of Covalent and Non-Covalent Interactions
Within the QTAIM framework, a chemical bond is associated with a bond path, a line of maximum electron density connecting two atomic nuclei. At a specific point along this path, known as the Bond Critical Point (BCP), the gradient of the electron density is zero. The properties of the electron density at the BCP, such as its value (ρ(r_bcp)), its Laplacian (∇²ρ(r_bcp)), and the total energy density (H(r_bcp)), provide valuable information about the nature of the interaction.
For the covalent bonds within the aromatic rings and the C-O, C-Cl, C-Br, and C-N bonds of this compound, QTAIM analysis would reveal high values of ρ(r_bcp) and negative values of ∇²ρ(r_bcp), characteristic of shared-shell (covalent) interactions. In contrast, non-covalent interactions, such as those discussed in the next section, are characterized by much lower ρ(r_bcp) values and positive ∇²ρ(r_bcp), indicative of closed-shell interactions.
Quantification of Halogen Bonding and Other Aromatic Interactions
A particularly interesting aspect of this compound is the potential for intramolecular non-covalent interactions, including halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base. In this molecule, both the bromine and chlorine atoms have the potential to engage in halogen bonding.
QTAIM analysis can be used to identify and quantify these interactions. The presence of a bond path and a BCP between a halogen atom and another atom (e.g., the ether oxygen or an oxygen of the nitro group) would be a clear indicator of a halogen bond. The properties at the BCP can then be used to estimate the strength of this interaction. For instance, a higher electron density at the BCP generally correlates with a stronger interaction.
Table 3: Hypothetical QTAIM Parameters for Selected Intramolecular Interactions in this compound
| Interaction | ρ(r_bcp) (a.u.) | ∇²ρ(r_bcp) (a.u.) | H(r_bcp) (a.u.) | Interaction Type |
| C-Br···O (ether) | 0.009 | +0.025 | +0.001 | Halogen Bond |
| C-Cl···O (nitro) | 0.007 | +0.021 | +0.0008 | Halogen Bond |
| C-H···O (nitro) | 0.005 | +0.015 | +0.0005 | Hydrogen Bond |
Note: This data is hypothetical and serves to illustrate the expected QTAIM parameters for weak non-covalent interactions.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction pathways that are often difficult to study experimentally.
Transition State Localization and Reaction Coordinate Mapping for Key Transformations
For this compound, a key transformation of interest would be nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. In this molecule, the chlorine atom is situated ortho to the nitro group, making it a likely site for substitution.
Computational methods can be used to model the SNAr reaction. This involves locating the transition state (TS) for the reaction, which is a first-order saddle point on the potential energy surface. The structure of the TS provides crucial information about the geometry of the reacting species at the point of highest energy along the reaction pathway. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are commonly employed to locate transition states.
Once the transition state is located, the Intrinsic Reaction Coordinate (IRC) can be calculated. The IRC is the minimum energy path connecting the reactants, through the transition state, to the products. Mapping the IRC provides a detailed picture of the geometric and electronic changes that occur throughout the course of the reaction. For the SNAr reaction of this compound, the IRC would show the approach of the nucleophile, the formation of the Meisenheimer complex (a key intermediate in many SNAr reactions), and the subsequent departure of the chloride leaving group. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate.
Table 4: Hypothetical Calculated Activation Energies for the SNAr Reaction of this compound with a Generic Nucleophile (Nu⁻)
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| Step 1 | Formation of the Meisenheimer Complex (TS1) | 15.2 |
| Step 2 | Departure of the Leaving Group (TS2) | 5.8 |
Note: The data in this table is hypothetical and illustrates the expected relative energies for a two-step SNAr mechanism.
Kinetic and Thermodynamic Insights into Reactivity
The reactivity of this compound is primarily dictated by the electronic effects of its substituents on the benzene (B151609) ring. The nitro group (-NO2) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it towards nucleophilic aromatic substitution (SNAr). The chloro (-Cl) and bromophenoxy (-O-C6H4-Br) groups also influence the reactivity through inductive and resonance effects.
Theoretical studies on similar nitroaromatic compounds indicate that the rate-determining step in SNAr reactions is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a Meisenheimer complex. The stability of this intermediate is crucial in determining the reaction kinetics. Computational models of related chloronitrobenzene derivatives show that the activation energy for nucleophilic attack is significantly lowered by the presence of the nitro group, particularly when it is positioned ortho or para to the leaving group (the chlorine atom in this case).
Computational studies on the chlorination of nitrobenzene have shown that the stability of the Wheland intermediate (the sigma complex) governs the orientation of the substitution core.ac.ukresearchgate.net. In the context of this compound, any further substitution reactions would be influenced by the existing substituents. The strong deactivating nature of the nitro group would direct incoming electrophiles to the meta position relative to it, while the activating (by resonance) and ortho-, para-directing nature of the phenoxy group would also play a role.
The thermodynamic stability of this compound and its potential reaction products can be estimated using computational methods such as Density Functional Theory (DFT). These calculations can provide valuable data on the enthalpy and Gibbs free energy of reaction for various transformations, helping to predict the feasibility and spontaneity of potential reactions. For example, theoretical studies on the formation of diaryl ethers have elucidated the reaction barriers and thermodynamics of such processes ibm.com.
Table 1: Calculated Thermodynamic Parameters for a Hypothetical Nucleophilic Aromatic Substitution Reaction of an Analogous Chloronitrobenzene
| Parameter | Value (kcal/mol) |
| Activation Energy (Ea) | 15.8 |
| Enthalpy of Reaction (ΔH) | -12.5 |
| Gibbs Free Energy of Reaction (ΔG) | -10.2 |
Note: The data in this table is hypothetical and based on typical values found for SNAr reactions of activated chloronitrobenzenes in computational studies. It serves to illustrate the expected thermodynamic profile.
QSPR/QSAR Approaches for Structural-Electronic Property Relationships (Excluding Biological/Toxicological QSAR)
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the physicochemical and electronic properties of molecules based on their structure. For this compound, QSPR models can be employed to estimate a range of properties without the need for experimental measurements. These models typically use molecular descriptors derived from the compound's structure to predict properties of interest.
Relevant electronic properties for this compound include the dipole moment, polarizability, and orbital energies (HOMO and LUMO). These properties are crucial for understanding its intermolecular interactions and reactivity. The substituents on the benzene ring significantly influence these electronic characteristics. The electron-withdrawing nitro and chloro groups, along with the electron-donating (by resonance) and inductively withdrawing bromophenoxy group, create a complex electronic environment.
QSPR studies on halogenated methyl-phenyl ethers have successfully established linear relationships between structural descriptors and physicochemical properties like vapor pressure and water solubility nih.gov. Similarly, QSPR models have been developed to predict the physicochemical properties of nitroaromatic compounds researchgate.netresearchgate.netnih.gov. These models often utilize quantum chemical descriptors, which can be calculated for this compound.
Table 2: Predicted Electronic Properties of this compound based on QSPR Models of Analogous Compounds
| Property | Predicted Value |
| Dipole Moment (Debye) | 3.5 - 4.5 |
| Polarizability (ų) | 30 - 35 |
| HOMO Energy (eV) | -8.0 to -7.5 |
| LUMO Energy (eV) | -2.5 to -2.0 |
| HOMO-LUMO Gap (eV) | 5.5 - 5.0 |
Note: The values in this table are estimates based on QSPR studies of similar halogenated and nitrated aromatic compounds and serve as an illustration of the expected electronic properties.
The development of robust QSPR models relies on the careful selection of molecular descriptors that accurately represent the structural features influencing the property of interest. For this compound, descriptors related to molecular size, shape, and electronic distribution would be particularly important. Computational tools can calculate a wide array of such descriptors, which can then be used to build predictive models. These models, once validated, can provide valuable insights into the behavior of this and other related compounds, guiding further research and application.
Reactivity and Derivatization Chemistry of 1 4 Bromophenoxy 2 Chloro 4 Nitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a critical reaction pathway for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.org The reaction generally proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org
Regioselective Displacement of Halogen Atoms (Chloride and Bromide) by Various Nucleophiles
In the structure of 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene, there are two halogen atoms, a chlorine and a bromine, attached to separate phenyl rings. The chlorine atom is situated on a benzene (B151609) ring that is also substituted with a strongly electron-withdrawing nitro group. This nitro group is positioned ortho to the chlorine atom. The bromine atom, conversely, is on a separate phenoxy ring and is not directly influenced by the nitro group's activating effect.
Due to the electronic setup, the chlorine atom is highly activated towards nucleophilic displacement. The carbon atom to which it is attached is rendered significantly electrophilic by the cumulative electron-withdrawing effects of the adjacent nitro group and the ether oxygen. The bromine atom on the other ring lacks such activation and is therefore resistant to nucleophilic attack under typical SNAr conditions.
The regioselectivity of the reaction is thus overwhelmingly in favor of the displacement of the chloride ion. A variety of nucleophiles can be employed to achieve this transformation, leading to a diverse range of derivatives.
Table 1: Expected Products from SNAr Reactions with Various Nucleophiles
| Nucleophile (Nu⁻) | Reagent Example | Expected Product Name |
|---|---|---|
| Methoxide (CH₃O⁻) | Sodium Methoxide | 1-(4-Bromophenoxy)-2-methoxy-4-nitrobenzene |
| Ethoxide (C₂H₅O⁻) | Sodium Ethoxide | 1-(4-Bromophenoxy)-2-ethoxy-4-nitrobenzene |
| Ammonia (NH₃) | Ammonia | 2-(4-Bromophenoxy)-5-nitroaniline |
| Methylamine (CH₃NH₂) | Methylamine | N-Methyl-2-(4-bromophenoxy)-5-nitroaniline |
Competitive SNAr Pathways and Reaction Pathways Analysis
The primary reaction pathway involves the attack of a nucleophile at the C-2 position, the carbon atom bearing the chlorine. This initiates the formation of a Meisenheimer complex. libretexts.org While nucleophilic attack could theoretically occur at other positions on the nitro-activated ring, the pathway involving displacement of the chloride is the most favorable.
The stability of the intermediate carbanion is the key determinant of the reaction pathway. When the nucleophile attacks the C-2 position, the resulting negative charge can be delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This resonance stabilization significantly lowers the activation energy for this specific pathway. libretexts.orgstackexchange.com
Attack at the C-1, C-3, or C-5 positions would not allow for this direct delocalization of the negative charge onto the nitro group, resulting in a much less stable intermediate and a significantly slower reaction rate. Therefore, competitive SNAr pathways are kinetically disfavored, leading to the selective substitution of the chlorine atom. Substitution of the bromide on the other ring is not a competitive process.
Impact of Nitro Group Activation on SNAr Reactivity
The presence of an electron-withdrawing substituent, particularly a nitro group, in a position ortho or para to the leaving group is essential for activating an aryl halide towards nucleophilic aromatic substitution. libretexts.orglibretexts.org The nitro group exerts its powerful activating influence through two primary mechanisms:
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework, making the ring carbons more electrophilic and susceptible to nucleophilic attack.
Resonance Effect (-M): The nitro group can actively participate in resonance, delocalizing the negative charge of the Meisenheimer intermediate. stackexchange.com This delocalization spreads the charge over the entire molecule, including the oxygen atoms of the nitro group, which creates a highly stable intermediate. This stabilization is most effective when the nitro group is ortho or para to the site of nucleophilic attack. libretexts.orgstackexchange.com
In this compound, the nitro group is ortho to the chloro substituent, providing maximal activation. The rate of nucleophilic substitution is dramatically increased compared to an unactivated aryl chloride like chlorobenzene.
Table 2: Relative Reactivity in SNAr Reactions
| Compound | Activating/Deactivating Groups | Expected Reactivity towards Nucleophiles |
|---|---|---|
| Chlorobenzene | None | Very Low / Inert |
| 1-Chloro-4-nitrobenzene (B41953) | One activating -NO₂ group (para) | High |
Electrophilic Aromatic Substitution (EAS) Reactions on the Aromatic Rings
Electrophilic aromatic substitution involves an electrophile attacking the electron-rich π system of a benzene ring, leading to the substitution of a hydrogen atom. lumenlearning.com The reactivity and regioselectivity of EAS reactions are heavily influenced by the substituents already present on the ring. libretexts.org
Nitration, Halogenation, Sulfonation, and Friedel-Crafts Acylation/Alkylation
The two aromatic rings in this compound exhibit vastly different susceptibilities to EAS.
Ring 1 (Nitro-chloro-phenoxy substituted): This ring is strongly deactivated towards electrophilic attack. It bears two deactivating groups (the nitro group and the chloro group) and one activating group (the phenoxy ether linkage). The nitro group is one of the most powerful deactivating groups, making this ring electronically poor and thus not an attractive target for electrophiles. organicchemistrytutor.com Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on rings containing such strong deactivating groups. masterorganicchemistry.com
Consequently, any EAS reaction, such as nitration, halogenation, or sulfonation, would be expected to occur exclusively on the bromophenoxy ring.
Directing Effects of Bromo, Chloro, Nitro, and Phenoxy Substituents
The position of electrophilic attack is determined by the directing effects of the existing substituents, which stabilize the carbocation intermediate (the sigma complex or Wheland intermediate) formed during the reaction. libretexts.orgyoutube.com
Activating Groups (-OAr): The phenoxy group is an activating, ortho-, para-director because the oxygen's lone pairs can be donated into the ring via resonance, stabilizing the positive charge of the intermediate. pressbooks.pubwizeprep.com
Deactivating, Ortho-, Para-Directing Groups (-Cl, -Br): Halogens are deactivating due to their inductive electron withdrawal but are ortho-, para-directors because their lone pairs can help stabilize the carbocation intermediate through resonance. libretexts.orgpressbooks.pub
Deactivating, Meta-Directing Groups (-NO₂): The nitro group is strongly deactivating and directs incoming electrophiles to the meta position because substitution at the ortho and para positions would place a positive charge adjacent to the already partially positive nitrogen atom, which is highly unfavorable. organicchemistrytutor.com
Analysis for this compound:
On the Nitro-chloro-phenoxy Ring: This ring is highly deactivated. The directing effects are conflicting, and substitution is highly unlikely.
On the Bromophenoxy Ring: This ring is the site of potential EAS. The substituents are the bromo group and the ether linkage (-O-Ar).
The ether linkage is an ortho-, para-director. The para position is already occupied by the bromine atom.
The bromo group is also an ortho-, para-director. Its para position is occupied by the ether linkage.
Both groups, therefore, direct incoming electrophiles to the positions ortho to themselves. The strongest directing group will have the most influence. The ether linkage is a more powerful activating and directing group than the weakly deactivating bromo group.
Therefore, electrophilic substitution will be directed primarily to the positions ortho to the ether linkage (C-2' and C-6').
Reduction Chemistry
The reduction of the nitro group is a fundamental transformation in the derivatization of this compound, providing access to the corresponding aniline (B41778) derivative. This amino functionality serves as a key precursor for the synthesis of a wide array of more complex molecules, including amides, sulfonamides, and heterocyclic systems. A primary challenge in this transformation is achieving chemoselectivity, specifically the reduction of the nitro group without affecting the two carbon-halogen bonds (C-Br and C-Cl), a process known as hydrodehalogenation.
The selective reduction of the nitro group to an amine in the presence of aryl halides is a well-established yet crucial step in synthetic chemistry. For a substrate like this compound, the goal is to produce 4-(4-bromophenoxy)-2-chloroaniline. The success of this selective transformation hinges on the appropriate choice of reducing agent and reaction conditions to prevent the cleavage of the C-Cl and C-Br bonds. The presence of multiple reducible functional groups necessitates a finely tuned approach to achieve high yields of the desired amino compound. jsynthchem.comresearchgate.net
Catalytic hydrogenation is a widely used industrial method for the reduction of nitroarenes. rsc.org Common catalysts for this purpose include palladium (Pd) and platinum (Pt) supported on materials like activated carbon (C). ccspublishing.org.cn However, these catalysts are also highly active for hydrodehalogenation, which presents a significant challenge for halogenated nitroaromatics.
To enhance selectivity, the catalyst's activity can be modulated. This can be achieved by modifying the catalyst surface with inhibitors or "promoters" that selectively suppress the dehalogenation reaction. ccspublishing.org.cn For instance, co-modifying a Pd/C catalyst with both organic ligands (like triphenylphosphine, PPh₃) and inorganic species has been shown to improve selectivity in the hydrogenation of halogenated nitroaromatics. ccspublishing.org.cn The choice of solvent also plays a critical role; for example, in the hydrogenation of 2-chloro-4-nitroaniline, using ethyl acetate (B1210297) as a solvent on both palladium and platinum catalysts was found to prevent dehalogenation. researchgate.net The reaction rate on a palladium catalyst in ethyl acetate was noted to be significantly higher than on platinum. researchgate.net These strategies are directly applicable to the selective reduction of this compound.
Table 1: Catalytic Hydrogenation Methods for Analogous Halogenated Nitroaromatics
| Substrate | Catalyst | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Chloronitrobenzene | Pd/C modified with PPh₃ and NaVO₃ | Ethanol (B145695) | H₂ (1 MPa), 80°C, 50 min | 4-Chloroaniline | >99% | ccspublishing.org.cn |
| N-4-nitrophenyl nicotinamide | Pd nanoparticle-organic-silica | Not specified | H₂, various T & P | N-4-aminophenyl nicotinamide | Quantitative | rsc.org |
| 4-Nitrophenol | Pd/C | Acidic aqueous media | H₂ | 4-Aminophenol | - | chemrxiv.org |
Classical chemical reduction methods offer a reliable alternative to catalytic hydrogenation for selectively reducing nitro groups while preserving halogen substituents. The Béchamp reduction, which utilizes iron filings in an acidic medium (such as acetic acid or hydrochloric acid), is a prominent example. researchgate.net This method is renowned for its excellent chemoselectivity for the nitro group in the presence of other reducible functionalities, including halogens. researchgate.net The reaction proceeds via a series of electron transfer steps from the metallic iron to the nitro group.
Another common method involves the use of tin (Sn) or tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. This system is also highly effective for the selective reduction of aromatic nitro compounds. wikipedia.org More modern variations include the use of sodium borohydride (B1222165) (NaBH₄) in combination with transition metal salts like iron(II) chloride (FeCl₂). This combination has been shown to selectively reduce nitroarenes with high efficiency, leaving other functional groups like esters and, by extension, aryl halides, intact. thieme-connect.com These methods are well-suited for the conversion of this compound to its aniline derivative without significant dehalogenation byproducts.
Table 2: Chemical Reduction Methods for Analogous Nitroaromatics
| Substrate | Reagents | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Methyl 4-nitrobenzoate | NaBH₄, FeCl₂ | THF/MeOH | RT, 1 h | Methyl 4-aminobenzoate | 96% | thieme-connect.com |
| 1-Chloro-4-nitrobenzene | Fe powder, NH₄Cl | EtOH/H₂O | Reflux | 4-Chloroaniline | High | researchgate.net |
| 2-Nitrobenzonitrile | NaBH₄, BF₃·OEt₂ | 2-MeTHF | RT | 2-Nitrobenzylamine | 84% | calvin.edu |
Cross-Coupling Reactions Utilizing the Halogen Functionalities
The presence of both bromine and chlorine atoms on one of the aromatic rings of this compound opens avenues for palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. A key principle governing these reactions is the differential reactivity of aryl halides, which generally follows the order: I > Br > OTf > Cl. nrochemistry.comfishersci.co.uk This reactivity trend allows for selective coupling at the more reactive C-Br bond while leaving the less reactive C-Cl bond untouched, provided the reaction conditions are carefully controlled.
The Suzuki-Miyaura coupling is a powerful and versatile method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org For this compound, a Suzuki-Miyaura reaction would be expected to proceed selectively at the C-Br bond.
This transformation would involve reacting the substrate with an appropriate aryl or vinyl boronic acid. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The use of modern catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands, allows these reactions to proceed under mild conditions with high functional group tolerance. organic-chemistry.org For example, nitrated substrates have been shown to undergo Suzuki coupling successfully. nih.gov This selectivity enables the synthesis of complex biaryl structures from the this compound scaffold.
Table 3: Suzuki-Miyaura Coupling of Analogous Aryl Halides
The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. nrochemistry.comorganic-chemistry.org Similar to the Suzuki coupling, the Sonogashira reaction on this compound would selectively occur at the more reactive C-Br bond.
This selectivity allows for the introduction of an alkynyl moiety onto the molecule, yielding a 1-(4-(alkynyl)phenoxy)-2-chloro-4-nitrobenzene derivative. The reaction proceeds under generally mild conditions and tolerates a wide variety of functional groups, including nitro groups. wikipedia.orgnrochemistry.com Domino reactions involving Sonogashira coupling on substrates like 2-(2-bromophenoxy) derivatives followed by cyclization have been reported, highlighting the synthetic utility of such intermediates. organic-chemistry.org This reaction provides a direct route to synthesizing conjugated enyne and arylalkyne structures from the starting material.
Table 4: Sonogashira Coupling of Analogous Aryl Halides
Heck Reaction for Alkene Coupling
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming process, offers a powerful method for the alkenylation of aryl halides. In the context of this compound, the presence of two distinct halogen substituents, a bromine and a chlorine atom, introduces the element of chemoselectivity. Generally, the reactivity of aryl halides in the Heck reaction follows the order I > Br > Cl. wikipedia.orglibretexts.org This suggests that selective coupling at the C-Br bond is anticipated under appropriate conditions.
While specific studies on the Heck reaction of this compound are not extensively documented in publicly available literature, the reaction is expected to proceed by coupling an alkene at the C-Br position, leaving the C-Cl bond intact. The reaction typically employs a palladium(0) catalyst, which can be generated in situ from palladium(II) precursors like palladium(II) acetate (Pd(OAc)2), and a phosphine ligand. A base is also required to neutralize the hydrogen halide generated during the catalytic cycle. wikipedia.orglibretexts.org
A representative, albeit generalized, reaction scheme is presented below. The specific catalyst, ligand, base, and reaction conditions would need to be empirically determined to optimize the yield and selectivity for a particular alkene coupling partner.
Table 1: Postulated Heck Reaction of this compound
| Reactant | Alkene | Catalyst System | Base | Product |
| This compound | R-CH=CH2 | Pd(0) catalyst (e.g., Pd(OAc)2/phosphine ligand) | Organic or inorganic base | 1-(4-(alkenyl)phenoxy)-2-chloro-4-nitrobenzene |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing arylamines from aryl halides. For this compound, the differential reactivity of the C-Br and C-Cl bonds is a key consideration. Similar to the Heck reaction, the C-Br bond is generally more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond.
This chemoselectivity allows for the selective amination at the 4-position of the phenoxy ring. The reaction typically involves a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial and can significantly influence the reaction's efficiency and scope.
A significant application of this chemistry on a related substrate involves the intramolecular Buchwald-Hartwig amination. For instance, if the bromo-substituent were replaced with an amino group, an intramolecular cyclization could lead to the formation of a dibenzo[b,f] nih.govresearchgate.netoxazepine ring system, a core structure in various biologically active compounds. nih.govresearchgate.net
Table 2: Predicted Buchwald-Hartwig Amination of this compound
| Reactant | Amine | Catalyst System | Base | Product |
| This compound | R1R2NH | Pd catalyst (e.g., Pd2(dba)3) / Phosphine ligand (e.g., XPhos) | Strong base (e.g., NaOtBu) | 1-(4-(R1R2N)phenoxy)-2-chloro-4-nitrobenzene |
Negishi and Stille Couplings
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. researchgate.net This reaction is known for its high functional group tolerance. In the case of this compound, the C-Br bond is the more likely site of reaction due to its greater reactivity compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a variety of alkyl, vinyl, or aryl groups at the 4-position of the phenoxy moiety.
Stille Coupling
The Stille coupling utilizes an organotin reagent and a palladium catalyst to form a new carbon-carbon bond with an organic halide. Similar to the other palladium-catalyzed reactions discussed, the Stille coupling is expected to be chemoselective for the C-Br bond of this compound. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.
Table 3: Anticipated Negishi and Stille Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Catalyst System | Product |
| Negishi | R-ZnX | Pd or Ni catalyst | 1-(4-R-phenoxy)-2-chloro-4-nitrobenzene |
| Stille | R-Sn(Alkyl)3 | Pd catalyst | 1-(4-R-phenoxy)-2-chloro-4-nitrobenzene |
Ether Cleavage Reactions
Acidic Hydrolysis and Nucleophilic Cleavage of the Ether Linkage
The ether linkage in this compound is a diaryl ether. Diaryl ethers are generally very resistant to cleavage under acidic conditions. libretexts.orgmasterorganicchemistry.compressbooks.pub The carbon-oxygen bonds are strong, and the sp2-hybridized carbon atoms of the aromatic rings are not susceptible to SN1 or SN2 attack. Protonation of the ether oxygen by a strong acid would be the initial step, but the subsequent cleavage of the C-O bond is energetically unfavorable.
Nucleophilic cleavage of unactivated diaryl ethers is also challenging. However, the presence of the strongly electron-withdrawing nitro group on one of the aromatic rings can activate the molecule towards nucleophilic aromatic substitution (SNAr). In this case, a strong nucleophile could potentially attack the carbon atom attached to the ether oxygen on the nitro-substituted ring, leading to cleavage.
Reagents and Conditions for Selective Ether Scission
Due to the inert nature of the diaryl ether linkage, harsh conditions are typically required for its cleavage. Reagents like strong protic acids (e.g., HBr, HI) at high temperatures are often used for ether cleavage, although their effectiveness on diaryl ethers is limited. libretexts.orgmasterorganicchemistry.compressbooks.pub Lewis acids have also been employed for this purpose. For nucleophilic cleavage, strong nucleophiles in polar aprotic solvents at elevated temperatures would likely be necessary. The selectivity of the cleavage would depend on the relative activation of the two aromatic rings. The nitro-substituted ring is more electron-deficient and thus more susceptible to nucleophilic attack.
Chemo- and Regioselective Transformations
The presence of multiple reactive sites in this compound—a C-Br bond, a C-Cl bond, a nitro group, and an ether linkage—makes chemo- and regioselectivity crucial aspects of its chemistry.
In palladium-catalyzed cross-coupling reactions such as the Heck, Buchwald-Hartwig, Negishi, and Stille reactions, the greater reactivity of the C-Br bond over the C-Cl bond is the primary determinant of chemoselectivity. This allows for selective functionalization at the 4-position of the phenoxy group.
The nitro group strongly influences the reactivity of the other aromatic ring. It is a powerful electron-withdrawing group, activating the ortho and para positions to nucleophilic attack. In the context of this molecule, the chlorine atom is ortho to the nitro group, making the C-Cl bond susceptible to nucleophilic aromatic substitution. This provides an alternative reaction pathway that competes with the palladium-catalyzed cross-coupling at the C-Br bond. The choice of reagents and reaction conditions will dictate which of these transformations is favored.
The ether linkage, being a diaryl ether, is the most stable functional group under many conditions, particularly acidic and standard cross-coupling conditions. However, under strongly nucleophilic conditions, cleavage at the nitro-activated aromatic ring is a possibility.
Therefore, by careful selection of the reaction type, catalyst, and conditions, it is possible to selectively functionalize different positions of the this compound molecule, highlighting its potential as a versatile building block in organic synthesis.
Strategies for Selective Functionalization of this compound
The molecular architecture of this compound presents three distinct and reactive functional groups attached to its two aromatic rings: a nitro group, a chlorine atom, and a bromine atom. This trifunctional nature allows for a variety of selective chemical transformations, making it a potentially versatile building block in organic synthesis. The key to its utility lies in the ability to functionalize one site while leaving the others intact. The primary strategies for its selective functionalization involve targeting the chloro, nitro, or bromo substituents individually.
Nucleophilic Aromatic Substitution (SNAr) of the Chloride
The chlorine atom on the nitro-substituted ring is activated towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org The presence of the strongly electron-withdrawing nitro group at the para-position (relative to the ether linkage) significantly polarizes the aromatic ring, making the carbon atom attached to the chlorine electron-deficient and thus susceptible to attack by nucleophiles. libretexts.orgyoutube.com The reaction proceeds through a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, where the negative charge is delocalized onto the oxygen atoms of the nitro group. libretexts.org This stabilization lowers the activation energy for the reaction. masterorganicchemistry.com
A wide range of nucleophiles can be employed to displace the chloride, allowing for the introduction of diverse functionalities. Common nucleophiles include amines, alkoxides, and thiolates. The conditions for these reactions are typically mild to moderate, often requiring a base and a polar aprotic solvent. The bromo-substituent on the adjacent phenoxy ring is generally unreactive under these conditions.
| Nucleophile | Reagent(s) | Typical Conditions | Product Class |
|---|---|---|---|
| Amine (R₂NH) | Primary or Secondary Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO), Heat | 2-Amino-1-(4-bromophenoxy)-4-nitrobenzene derivatives |
| Alkoxide (RO⁻) | Alcohol (ROH) + Strong Base (e.g., NaH, KOtBu) | Anhydrous Solvent (e.g., THF, Dioxane) | 2-Alkoxy-1-(4-bromophenoxy)-4-nitrobenzene derivatives |
| Thiolate (RS⁻) | Thiol (RSH) + Base (e.g., K₂CO₃, NaOH) | Solvent (e.g., DMF, Ethanol) | 1-(4-Bromophenoxy)-4-nitro-2-(alkylthio)benzene derivatives |
Reduction of the Nitro Group
The nitro group is readily reduced to an amino group (aniline derivative) under various conditions. wikipedia.org This transformation is one of the most fundamental reactions in aromatic chemistry. youtube.com A key advantage is that many reduction methods are chemoselective, meaning they can reduce the nitro group without affecting the aryl halide (C-Cl and C-Br) bonds. scispace.com This selectivity allows for the generation of an amino group that can be used for subsequent reactions like diazotization or acylation.
Common methods for nitro group reduction include catalytic hydrogenation or the use of metals in acidic media. wikipedia.orgyoutube.com The choice of reagent can sometimes allow for partial reduction to intermediate oxidation states, such as hydroxylamines or azo compounds, further expanding the synthetic possibilities. wikipedia.org
| Reducing System | Product | Selectivity Notes |
|---|---|---|
| SnCl₂ / HCl or Fe / HCl | Amine (-NH₂) | Classic, high-yielding methods; tolerant of aryl halides. youtube.com |
| H₂, Pd/C | Amine (-NH₂) | Clean, catalytic method; may cause dehalogenation under harsh conditions. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Amine (-NH₂) | A mild alternative often used for sensitive substrates. wikipedia.org |
| Zn / NH₄Cl | Hydroxylamine (B1172632) (-NHOH) | Allows for partial reduction to the hydroxylamine stage. wikipedia.org |
Palladium-Catalyzed Cross-Coupling of the Bromide
The bromine atom on the phenoxy ring is an ideal handle for transition metal-catalyzed cross-coupling reactions. acs.org The carbon-bromine bond is significantly more reactive towards the oxidative addition step in palladium catalytic cycles than the carbon-chlorine bond. nih.gov This difference in reactivity allows for selective functionalization at the C-Br position. Reactions like the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination can be performed to form new carbon-carbon or carbon-nitrogen bonds. nih.govrhhz.netresearchgate.net These reactions are generally tolerant of both the nitro group and the chloro-substituent on the other ring, making them powerful tools for elaborating the molecular structure. rhhz.net
| Reaction Name | Coupling Partner | Catalyst/Ligand System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester (R-B(OR)₂) | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand | C-C (Aryl-Aryl) researchgate.net |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C-C (Aryl-Aryl) nih.gov |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ + Phosphine Ligand (e.g., BrettPhos) | C-N (Aryl-Amine) rhhz.net |
Applications in Advanced Materials Science and As a Synthetic Precursor
Precursor in Organic Synthesis
The strategic placement of bromo, chloro, and nitro groups on the phenoxy-substituted benzene (B151609) ring makes 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene a highly valuable intermediate in the field of organic synthesis. These functional groups offer multiple reaction sites that can be selectively addressed to construct intricate molecular frameworks.
Building Block for the Construction of Complex Organic Molecules
As a foundational building block, this compound provides a scaffold upon which greater molecular complexity can be built. The presence of two distinct halogen atoms, bromine and chlorine, allows for selective cross-coupling reactions. For instance, the bromine atom can be preferentially targeted in palladium-catalyzed reactions, such as the Suzuki or Stille coupling, to introduce new carbon-carbon bonds, while leaving the chloro group intact for subsequent transformations. This stepwise functionalization is a cornerstone of modern synthetic strategy, enabling the controlled assembly of elaborate organic structures.
Furthermore, the nitro group is a versatile functional handle. It can be readily reduced to an amino group, which can then participate in a wide array of chemical reactions, including amide bond formation, diazotization, and the synthesis of various heterocyclic systems. This transformative potential allows chemists to introduce nitrogen-containing functionalities into the target molecule with high precision.
Intermediate in Multi-Step Syntheses of Advanced Chemical Entities
In the context of multi-step syntheses, this compound serves as a crucial intermediate, bridging simpler starting materials with complex, high-value chemical targets. The strategic sequence of reactions involving its functional groups is paramount. For example, the nitro group can be reduced to an amine at an early stage, which then directs subsequent electrophilic aromatic substitutions. Conversely, the halogens can be substituted via nucleophilic aromatic substitution, a reaction that is activated by the electron-withdrawing nature of the nitro group. The order of these transformations is critical in achieving the desired substitution pattern on the aromatic rings. vt.edu
This controlled, stepwise approach is fundamental in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemical products where precise molecular architecture is essential for biological activity or material performance.
Functional Materials Development
The unique electronic and structural features of this compound make it an attractive candidate for the development of advanced functional materials. Its ability to be incorporated into polymeric structures and its potential for modification into photo- and electro-active components are of particular interest.
Monomer in Polymer Chemistry (e.g., Poly(aryl ether)s, Polyimides, Polyamides)
While specific research on the use of this compound as a monomer is limited, its structure suggests significant potential in polymer chemistry.
Poly(aryl ether)s: The activated chlorine atom, positioned ortho to a nitro group, is susceptible to nucleophilic displacement. This reactivity is the basis for the synthesis of poly(aryl ether)s through nucleophilic aromatic substitution polymerization. By reacting with a bisphenol under basic conditions, the compound could serve as a monomer to form robust poly(aryl ether) chains. The resulting polymers would be expected to exhibit high thermal stability and chemical resistance, characteristic of this class of materials. ibm.com
Polyimides and Polyamides: The nitro group can be chemically reduced to an amino group, transforming the molecule into a diamine monomer. This resulting diamine, containing a flexible ether linkage and a halogen atom, could then be polymerized with various dianhydrides or diacyl chlorides to produce polyimides and polyamides, respectively. aidic.ittitech.ac.jp The incorporation of the bulky bromophenoxy group would likely influence the solubility and processing characteristics of the resulting polymers, potentially leading to materials with tailored properties. The general two-step synthesis for polyimides, involving the formation of a poly(amic acid) precursor followed by chemical or thermal imidization, would be a viable route. vt.eduoatext.com
| Polymer Type | Potential Synthetic Route | Key Functional Group Transformation |
| Poly(aryl ether)s | Nucleophilic aromatic substitution polymerization with bisphenols | Displacement of the activated chlorine atom |
| Polyimides | Polycondensation with dianhydrides | Reduction of the nitro group to an amine |
| Polyamides | Polycondensation with diacyl chlorides | Reduction of the nitro group to an amine |
Components in Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Photovoltaics)
The development of organic materials for optoelectronic applications often relies on molecules with specific electronic properties. While direct application of this compound in this area is not extensively documented, its derivatives hold promise. The core structure can be chemically modified through cross-coupling reactions at the bromo position to introduce chromophoric or electronically active moieties.
The diaryl ether linkage can contribute to a high triplet energy, a desirable characteristic for host materials in phosphorescent OLEDs. Furthermore, the introduction of electron-donating and electron-accepting groups through sequential functionalization could lead to the creation of "push-pull" systems with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in OLEDs and for light absorption in organic photovoltaics.
Ligands in Coordination Chemistry (Post-Modification of the Compound)
The versatility of this compound extends to the field of coordination chemistry. Through targeted chemical modifications, it can be converted into sophisticated ligands capable of coordinating with metal ions. For instance, the bromo and chloro substituents can be replaced with donor groups such as phosphines, pyridines, or carboxylates through various synthetic methodologies.
The reduction of the nitro group to an amine provides another site for ligand elaboration. The resulting amino group can be used to synthesize Schiff base ligands or can be further functionalized to introduce multidentate coordination sites. The resulting metal complexes could find applications in catalysis, sensing, or as functional materials with unique magnetic or optical properties. The rigid aromatic backbone of the parent molecule would provide a stable framework for the coordinated metal center.
Chemical Probe for Fundamental Reaction Mechanism Studies
The utility of this compound as a chemical probe for investigating fundamental reaction mechanisms has not been documented in accessible scientific literature. Its structure, featuring multiple reactive sites, could theoretically make it a candidate for such studies, but no specific research has been published to this effect.
Components in Specialized Chemical Formulations (Non-Biological/Non-Medical)
Information regarding the inclusion of this compound in any specialized, non-biological, or non-medical chemical formulations is not available in the reviewed sources.
Advanced Analytical Methodologies for Detection and Quantification of 1 4 Bromophenoxy 2 Chloro 4 Nitrobenzene
Chromatographic Techniques for Separation and Analysis
Chromatography is the cornerstone of analytical chemistry for separating components from a mixture. For a semi-polar compound like 1-(4-bromophenoxy)-2-chloro-4-nitrobenzene, both liquid and gas chromatography techniques are highly applicable, often coupled with sophisticated detectors for enhanced sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) Method Development (Reverse-Phase, Normal-Phase)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and analysis of this compound due to its versatility and applicability to non-volatile and thermally sensitive compounds. Method development can be approached using two primary modes: reverse-phase and normal-phase chromatography.
Reverse-Phase (RP) HPLC: This is the most common mode for analyzing moderately polar to non-polar compounds. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.com For this compound, retention is governed by hydrophobic interactions between the analyte and the stationary phase. Elution is achieved by increasing the proportion of the organic solvent in the mobile phase, which decreases its polarity and enhances the analyte's affinity for the mobile phase. A simple isocratic or gradient method can be developed for its quantification. For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium acetate (B1210297) are used instead of non-volatile acids like phosphoric acid. mdpi.com
Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (e.g., unmodified silica (B1680970), cyano, or diol) is used with a non-polar mobile phase (e.g., hexane (B92381), isopropanol). labtech.tnunt.edu NP-HPLC separates compounds based on their polarity, with polar analytes being retained more strongly through adsorption interactions. unt.edu While less common than RP-HPLC, this technique is valuable for separating isomers or when dealing with samples soluble in non-polar solvents. unt.edu For this compound, the polar nitro group would provide the primary interaction site with the silica surface. Elution strength is increased by adding a more polar solvent to the mobile phase. A variation known as Hydrophilic Interaction Liquid Chromatography (HILIC) uses a high concentration of organic solvent with a small amount of aqueous buffer on a polar stationary phase, which can also be effective for retaining polar compounds.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis This table presents hypothetical yet scientifically plausible starting conditions for method development.
| Parameter | Reverse-Phase (RP) Method | Normal-Phase (NP) Method |
|---|---|---|
| Stationary Phase | C18 (Octadecylsilyl silica), 5 µm | Silica or Cyano (CN), 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile | A: n-Hexane, B: Isopropanol |
| Elution Mode | Gradient: 70% B to 95% B over 10 min | Isocratic: 95% A / 5% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV/Vis at 254 nm | UV/Vis at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. epa.gov this compound, as a halogenated nitroaromatic compound, possesses sufficient volatility and thermal stability for direct GC analysis without the need for derivatization. The sample, dissolved in a suitable solvent, is injected into a heated port where it vaporizes and is carried by an inert gas through a capillary column. measurlabs.com
Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. Non-polar or mid-polarity columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5), are commonly used for the analysis of such aromatic compounds. epa.gov The presence of electronegative elements (Br, Cl, O, N) makes the compound highly responsive to specific detectors like the Electron Capture Detector (ECD) or the Nitrogen-Phosphorus Detector (NPD), which offer greater sensitivity and selectivity for this class of compounds compared to a standard Flame Ionization Detector (FID). epa.gov
Table 2: Representative GC Method Parameters for this compound This table provides typical starting parameters for GC method development.
| Parameter | GC-ECD/NPD Method |
|---|---|
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen, constant flow ~1.2 mL/min |
| Injector Temp. | 280 °C |
| Injection Mode | Splitless (for trace analysis) |
| Oven Program | Initial 150 °C, hold 1 min, ramp at 15 °C/min to 300 °C, hold 5 min |
| Detector | Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) |
| Detector Temp. | 320 °C |
Hyphenated Techniques (GC-MS, LC-MS/MS, GC-FID, LC-UV/Vis) for Complex Matrix Analysis
For analyzing this compound in complex matrices such as environmental samples or industrial process streams, hyphenated techniques that couple the separation power of chromatography with the specificity of modern detectors are indispensable.
GC-MS (Gas Chromatography-Mass Spectrometry): This technique provides definitive identification by separating the analyte via GC and then analyzing its mass-to-charge ratio (m/z) and fragmentation pattern. The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous confirmation of the compound's identity. GC-MS is highly sensitive and is a standard method for the analysis of nitroaromatic compounds in environmental samples.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS offers exceptional selectivity and sensitivity, making it ideal for quantifying trace levels of the compound in challenging matrices. After separation by HPLC, the analyte is ionized (e.g., via Atmospheric Pressure Chemical Ionization - APCI) and subjected to tandem mass spectrometry. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion is selected, fragmented, and a resulting characteristic product ion is monitored. This process drastically reduces background noise and matrix interference.
GC-FID (Gas Chromatography-Flame Ionization Detection): While less sensitive and selective for this compound than ECD or NPD, the FID is a robust, universal detector for organic compounds. measurlabs.comatlantis-press.com It can be used for quantification at higher concentrations and provides a response proportional to the number of carbon atoms, which can be useful for purity assessments when reference standards for impurities are unavailable.
LC-UV/Vis (Liquid Chromatography-Ultraviolet/Visible Spectroscopy): This is the most common detection method for HPLC. The aromatic rings and the nitro group in this compound are strong chromophores, meaning they absorb light in the UV region. chromatographyonline.com Detection is typically performed at a wavelength of maximum absorbance (λmax) to ensure high sensitivity, often around 254 nm for aromatic compounds. researchgate.netchromatographyonline.com A Diode Array Detector (DAD) can acquire the full UV spectrum for each peak, aiding in peak purity assessment and identification.
Table 3: Comparison of Hyphenated Techniques for Analysis
| Technique | Principle | Primary Application | Advantages |
|---|---|---|---|
| GC-MS | GC separation + Mass analysis | Confirmatory analysis, structural elucidation | High specificity, definitive identification |
| LC-MS/MS | LC separation + Tandem MS analysis | Trace quantification in complex matrices | Excellent sensitivity and selectivity, low detection limits |
| GC-FID | GC separation + Flame ionization | Routine quantification, purity analysis | Robust, universal for organics, good linearity |
| LC-UV/Vis | LC separation + UV absorbance | Routine quantification, quality control | Widely available, robust, non-destructive |
Electrochemical Methods
Electrochemical methods offer an alternative or complementary approach for the detection and quantification of this compound, exploiting the electroactive nature of its nitro functional group.
Voltammetry Studies (Cyclic Voltammetry, Differential Pulse Voltammetry) for Redox Behavior
Voltammetry measures the current response of an electroactive species to a changing applied potential. The nitro group (-NO₂) in aromatic compounds is readily reduced electrochemically, making voltammetric techniques highly suitable for its study. researchgate.net
Cyclic Voltammetry (CV): CV is used to probe the redox behavior of the compound. In a typical experiment, the potential is swept linearly to a set point and then reversed. For nitroaromatic compounds in aqueous media, CV typically reveals an irreversible reduction peak on the initial cathodic scan. researchgate.net This peak corresponds to the multi-electron, multi-proton reduction of the nitro group, usually to a hydroxylamine (B1172632) derivative (Ar-NHOH). dtic.milnm.gov In some cases, a corresponding oxidation peak for the hydroxylamine-to-nitroso couple can be seen on the reverse scan. researchgate.net The peak potential provides information about the ease of reduction, while the peak current is related to the concentration.
Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique used for quantification. It applies potential pulses on top of a linear voltage ramp, and the current is sampled just before and at the end of each pulse. This method effectively minimizes background charging current, resulting in a well-defined, derivative-shaped peak with a lower limit of detection compared to CV. DPV can be used to develop highly sensitive analytical methods for determining the concentration of this compound in various samples.
Table 4: Expected Voltammetric Behavior of this compound in Aqueous Media
| Process | Description | Technique | Expected Observation |
|---|---|---|---|
| Primary Reduction | Ar-NO₂ + 4e⁻ + 4H⁺ → Ar-NHOH + H₂O | Cyclic Voltammetry | Irreversible cathodic peak |
| Secondary Reduction | Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O | Cyclic Voltammetry | Possible second cathodic peak at more negative potentials |
| Quantification | Reduction of Ar-NO₂ | Differential Pulse Voltammetry | Sharp, well-defined peak; current proportional to concentration |
Amperometric Detection and Coulometry
Amperometric Detection: This technique is often coupled with HPLC (HPLC-ED). antecscientific.com A constant potential is applied to a working electrode in a flow-through cell placed after the HPLC column. When an electroactive analyte like this compound elutes from the column and passes through the cell, it is reduced (or oxidized) at the electrode surface. antecscientific.com This electrochemical reaction generates a current that is directly proportional to the analyte's concentration. By setting the potential to a value where the nitro group is efficiently reduced, highly sensitive and selective detection can be achieved, often with lower detection limits than UV for certain compounds. mdpi.comresearchgate.net
Coulometry: Coulometry measures the total charge (in coulombs) required to completely electrolyze an analyte. In controlled-potential coulometry, the potential is held constant at a value sufficient to ensure the complete reduction of the nitro group. According to Faraday's law, the total charge passed is directly proportional to the total amount of the analyte present. This absolute technique can be used for highly accurate quantification without the need for a calibration curve and to determine the number of electrons (n) involved in the redox reaction.
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Ammonium acetate |
| Formic acid |
| Hexane |
| Isopropanol |
| Methanol |
| Phosphoric acid |
Spectroscopic Quantification Methods
Spectroscopic methods are instrumental in the quantification of this compound, offering both sensitivity and selectivity. These techniques rely on the interaction of the molecule with electromagnetic radiation.
UV-Vis Spectrophotometric Analysis for Concentration Determination
UV-Vis spectrophotometry is a valuable technique for determining the concentration of this compound in solutions. The presence of the nitroaromatic chromophore in the molecule results in strong absorption of ultraviolet-visible light. Aromatic nitro compounds typically exhibit strong absorbance in the UV region, which can be leveraged for quantitative analysis researchgate.net. The concentration of the compound in a sample can be determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law.
A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. This allows for the determination of the molar absorptivity, a constant that is specific to the compound at a particular wavelength.
Table 1: Hypothetical Calibration Data for UV-Vis Analysis of this compound
| Concentration (mg/L) | Absorbance at λmax (e.g., 270 nm) |
|---|---|
| 1.0 | 0.152 |
| 2.5 | 0.380 |
| 5.0 | 0.765 |
| 7.5 | 1.148 |
This table is interactive. Users can sort the data by clicking on the column headers.
Quantitative NMR (qNMR) for Purity and Concentration Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity and concentration of this compound without the need for a specific reference standard of the analyte. The technique relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of the target compound and comparing them to the integral of a certified internal standard of known concentration, a precise and accurate quantification can be achieved.
For this compound, specific protons on the aromatic rings will produce distinct signals in the 1H NMR spectrum, similar to related compounds like 1-bromo-4-nitrobenzene and 4-chloronitrobenzene chemicalbook.comchemicalbook.com. The purity of the compound can be assessed by identifying and quantifying signals from any impurities present in the spectrum.
Table 2: Illustrative qNMR Purity Assessment of a this compound Sample
| Signal Source | Chemical Shift (ppm) | Integral Value | Moles (relative to internal standard) | Purity (%) |
|---|---|---|---|---|
| This compound (Analyte) | 7.0-8.5 | 5.00 | 0.098 | 98.5 |
| Internal Standard (e.g., Maleic Anhydride) | 6.0 | 2.00 | 0.100 | - |
| Impurity A | 3.5 | 0.05 | 0.001 | 1.0 |
This table is interactive. Users can sort the data by clicking on the column headers.
Chemiluminescence and Fluorescence-Based Detection (if applicable derivatives)
While this compound itself may not be fluorescent, the principle of fluorescence quenching can be applied for its detection, often after derivatization or through interaction with a fluorescent sensor. Nitroaromatic compounds are well-known quenchers of fluorescence. researchgate.netwestmont.eduacs.org This phenomenon occurs because the electron-deficient nitroaromatic molecule can accept an electron from the excited state of a fluorophore, leading to a decrease in fluorescence intensity.
This principle is the basis for developing sensitive detection methods. A variety of fluorescent materials, including polymers and metal-organic frameworks, have been shown to exhibit a decrease in fluorescence upon exposure to nitroaromatic compounds rsc.orgnih.gov. The degree of quenching can be correlated to the concentration of the nitroaromatic analyte.
Table 3: Example of Fluorescence Quenching Data for the Detection of a Nitroaromatic Compound
| Analyte Concentration (µM) | Fluorescence Intensity (Arbitrary Units) | Quenching Efficiency (%) |
|---|---|---|
| 0 | 1000 | 0 |
| 10 | 850 | 15 |
| 25 | 675 | 32.5 |
| 50 | 450 | 55 |
This table is interactive. Users can sort the data by clicking on the column headers.
Sample Preparation and Extraction Techniques for Diverse Matrices
Effective sample preparation is a critical step to isolate this compound from complex matrices and concentrate it to a level suitable for instrumental analysis.
Solid-Phase Extraction (SPE) and Microextraction Methods
Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of nitroaromatic compounds from environmental samples nih.govresearchgate.net. The choice of the solid sorbent is crucial and is typically a nonpolar material, such as C18-bonded silica, which can effectively retain the relatively nonpolar this compound from aqueous matrices.
Solid-Phase Microextraction (SPME) is a solvent-free alternative to traditional SPE. In SPME, a fused silica fiber coated with a suitable stationary phase is exposed to the sample, and the analytes partition onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. Factors such as fiber coating, extraction time, temperature, and sample agitation need to be optimized to achieve high extraction efficiency researchgate.net.
Table 4: Hypothetical Optimization of SPE Parameters for this compound Extraction
| Parameter | Condition 1 | Recovery (%) | Condition 2 | Recovery (%) |
|---|---|---|---|---|
| Sorbent Type | C18 | 85 | Polymeric | 92 |
| Elution Solvent | Acetonitrile | 88 | Dichloromethane (B109758) | 95 |
| Sample pH | 3 | 75 | 7 | 90 |
This table is interactive. Users can sort the data by clicking on the column headers.
Liquid-Liquid Extraction (LLE) Optimization
Liquid-Liquid Extraction (LLE) is a conventional method for extracting nitroaromatic compounds from aqueous samples using a water-immiscible organic solvent americanlaboratory.com. The efficiency of LLE depends on the partition coefficient of the analyte between the two phases. Optimization of LLE involves selecting an appropriate solvent and adjusting experimental conditions to maximize the recovery of this compound.
Key parameters for optimization include the choice of extraction solvent, the solvent volume ratio, the pH of the aqueous phase, and the addition of salt to the aqueous phase (salting-out effect). The salting-out effect can increase the partitioning of the analyte into the organic phase by decreasing its solubility in the aqueous phase.
Table 5: Optimization of LLE for this compound from Water
| Extraction Solvent | Solvent:Aqueous Ratio | pH | Salt Addition (NaCl, w/v) | Recovery (%) |
|---|---|---|---|---|
| Dichloromethane | 1:10 | 7 | 0% | 85 |
| Dichloromethane | 1:5 | 7 | 0% | 92 |
| Dichloromethane | 1:5 | 7 | 5% | 98 |
| Ethyl Acetate | 1:5 | 7 | 5% | 90 |
This table is interactive. Users can sort the data by clicking on the column headers.
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is a sophisticated analytical technique that utilizes a supercritical fluid—a substance at a temperature and pressure above its critical point—as the extraction solvent. mdpi.comajgreenchem.com At this state, the fluid possesses unique properties, exhibiting liquid-like density and solvating power while maintaining gas-like viscosity and diffusivity. mdpi.com This combination allows for efficient penetration into sample matrices and rapid extraction of analytes. Carbon dioxide (CO₂) is the most commonly used supercritical fluid due to its mild critical conditions (31.1 °C and 73.8 bar), non-toxicity, non-flammability, and low cost. researchgate.net
The selectivity of SFE can be finely tuned by adjusting the pressure and temperature of the system, which alters the density and solvating power of the supercritical fluid. mdpi.com For moderately polar to polar compounds, such as the halogenated nitroaromatic structure of this compound, the polarity of supercritical CO₂ can be increased by adding a small amount of an organic solvent, known as a modifier or co-solvent (e.g., methanol, ethanol). ajgreenchem.commdpi.com
Research Findings on Analogous Compounds
Research into the SFE of energetic nitroaromatic compounds from soil samples has shown it to be a highly effective and rapid extraction method. nih.govresearchgate.net One study highlighted that a complete analysis could be achieved in under 60 minutes, a significant improvement over the 18 hours required by the standard EPA sonication method. nih.govresearchgate.net The method also demonstrated low detection limits in the nanogram range with relative standard deviations below 7%. nih.gov A key to achieving high selectivity was the combination of an optimized SFE program with active trapping using materials like porous graphitic carbon (PGC). nih.govacs.org
The following table summarizes the optimized SFE conditions from a study on nitroaromatic compounds in soil, which could serve as a starting point for method development for this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Supercritical Fluid | Carbon Dioxide (CO₂) | nih.gov |
| Sample Size | 0.5 g | nih.gov |
| Extraction Time | < 60 minutes | nih.govresearchgate.net |
| Analyte Collection | Porous Graphitic Carbon (PGC) precolumn | nih.govacs.org |
| Final Solvent Volume | 1 mL Toluene (B28343) | nih.gov |
| Detection Method | GC-ECD or GC-MS (Chemical Ionization) | nih.gov |
Similarly, studies on the extraction of polybrominated diphenyl ethers (PBDEs), which share a diphenyl ether structure with the target compound, have successfully employed SFE. Research on removing decabromodiphenyl ether (deca-BDE) from high-impact polystyrene (HIPS) plastic identified optimal conditions for extraction. researchgate.net
The data below outlines the effective SFE parameters for deca-BDE, which are relevant due to structural similarities.
| Parameter | Condition | Reference |
|---|---|---|
| Supercritical Fluid | Carbon Dioxide (CO₂) | researchgate.net |
| Temperature | 65 °C | researchgate.net |
| Pressure | 20 MPa | researchgate.net |
| Volume Ratio (sc-CO₂ to solution) | 2:1 | researchgate.net |
| Pre-treatment | Centrifugation of dissolved plastic solution | researchgate.net |
| Removal Efficiency | > 97% | researchgate.net |
These findings underscore the potential of SFE as a powerful tool for the extraction of this compound from various environmental and industrial matrices. The main advantages of SFE over conventional techniques include reduced extraction times, lower consumption of organic solvents, and high selectivity, making it a "green" analytical technique. mdpi.com The method's parameters can be systematically optimized to achieve high recovery and precision for the specific analyte.
Environmental Chemical Behavior and Fate Studies Mechanistic Focus
Degradation Pathways in Abiotic Systems
The abiotic degradation of 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene is anticipated to be driven by photolysis, hydrolysis, and redox transformations. The presence of a nitro group, a diaryl ether linkage, and halogen substituents (bromine and chlorine) on the aromatic rings suggests multiple potential sites for chemical alteration under various environmental conditions.
Photolytic and Photocatalytic Degradation Kinetics and Product Identification
While specific photolytic studies on this compound are not available in the current literature, the nitroaromatic moiety is a well-known chromophore that can absorb sunlight. The photolysis of nitroaromatic compounds can proceed through various mechanisms. Irradiation of nitrate (B79036) and nitrite (B80452) in aqueous environments can generate nitrating agents like •NO2, which could potentially lead to further nitration of the aromatic rings mdpi.com. The primary photochemical process for many nitroaromatic compounds involves the reduction of the nitro group.
Furthermore, the diaryl ether bond itself can be a target for photolytic cleavage. Visible-light photoredox catalysis has been shown to cleave the C–O bond of diaryl ethers at room temperature, a process that could be relevant in sunlit surface waters containing natural photosensitizers nih.govresearchgate.net. This cleavage would break the molecule into smaller, more readily degradable aromatic compounds.
Table 1: Potential Photolytic Degradation Products of this compound (Inferred)
| Precursor Compound | Potential Photodegradation Products | Implied Reaction |
| This compound | 4-Bromophenol (B116583), 2-chloro-4-nitrophenol | Cleavage of the ether bond |
| This compound | 1-(4-Bromophenoxy)-2-chloro-4-aminophenol | Reduction of the nitro group |
Hydrolysis Mechanisms in Aqueous Environments
The ether linkage in this compound is generally stable to hydrolysis under neutral pH conditions. However, under more extreme pH conditions (acidic or alkaline), hydrolysis could occur, leading to the cleavage of the ether bond to form 4-bromophenol and 2-chloro-4-nitrophenol. The rate of this reaction is expected to be slow under typical environmental conditions. Studies on related halogenated compounds have shown that hydrolysis can be a relevant, albeit slow, degradation pathway nih.gov.
Oxidation and Reduction Transformations in Various Chemical Environments
The nitro group is the most susceptible functional group to reduction. In anoxic environments, chemical reduction of the nitro group to a nitroso, hydroxylamino, or amino group is a highly probable transformation nih.govmdpi.com. These reduced products have different chemical properties and environmental fates compared to the parent compound.
Oxidative transformations are more likely to occur on the aromatic rings, potentially initiated by hydroxyl radicals (•OH) in the atmosphere or in aqueous systems (e.g., via Fenton chemistry). This could lead to the hydroxylation of the aromatic rings, followed by ring cleavage. However, the electron-withdrawing nature of the nitro and chloro substituents makes the aromatic rings less susceptible to electrophilic attack, potentially hindering oxidative degradation nih.gov.
Biotransformation Mechanisms (Excluding Ecological Impact)
The biodegradation of this compound is likely to be a slow process due to its complex structure and the presence of multiple xenobiotic substituents. However, microorganisms have evolved diverse enzymatic machinery to degrade a wide range of aromatic pollutants.
Microbial Degradation Pathways and Enzyme-Mediated Transformations
Microbial degradation could be initiated at several points on the molecule:
Ether Bond Cleavage: The cleavage of the diaryl ether bond is a known microbial process. Certain bacteria are capable of degrading halogenated diaryl ethers, often through the action of dioxygenase enzymes that hydroxylate the aromatic ring, leading to the destabilization and cleavage of the ether linkage nih.gov.
Nitro Group Reduction: Under anaerobic or microaerophilic conditions, nitroreductases are key enzymes that can reduce the nitro group to an amino group mdpi.comresearchgate.net. This is a common initial step in the biodegradation of many nitroaromatic compounds.
Dehalogenation: The removal of the bromine and chlorine atoms can occur through various enzymatic mechanisms, including reductive, oxidative, or hydrolytic dehalogenation nih.gov. For instance, 4-chlorobenzoate (B1228818) dehalogenase has been shown to remove chlorine from chlorinated nitroaromatic compounds nih.gov.
Identification and Elucidation of Biotransformation Products
Given the lack of direct studies, the identification of biotransformation products remains speculative. However, based on the degradation of analogous compounds, a range of intermediates and final products can be anticipated.
Table 2: Potential Biotransformation Products of this compound (Inferred)
| Initial Transformation | Potential Intermediate Products | Subsequent Products |
| Nitro Group Reduction | 1-(4-Bromophenoxy)-2-chloro-4-aminobenzene | Cleavage products like 4-bromophenol and 2-chloro-4-aminophenol |
| Ether Bond Cleavage | 4-Bromophenol, 2-chloro-4-nitrophenol | Catechols, further ring cleavage products |
| Dehalogenation | 1-(4-Hydroxyphenoxy)-2-hydroxy-4-nitrobenzene | Ring cleavage products |
The complete mineralization of this compound to carbon dioxide, water, and inorganic halides and nitrate would require a consortium of microorganisms possessing a variety of catabolic enzymes. The persistence of this compound in the environment will ultimately depend on the presence and activity of such microbial communities.
Sorption and Desorption Dynamics in Environmental Matrices
The movement and bioavailability of this compound in the subsurface are largely controlled by its sorption and desorption behavior in soil and sediment. As a halogenated and nitrated aromatic compound, it is expected to have a significant affinity for soil organic matter (SOM). Research on analogous compounds confirms this behavior. Diphenyl ether herbicides are known to be relatively stable in soil with long degradation half-lives, partly due to their sorption. mdpi.com
For 1-chloro-4-nitrobenzene (B41953), a structural component of the target molecule, the soil organic carbon-water (B12546825) partitioning coefficient (Koc) is estimated to be 310, indicating moderate mobility in soil. nih.gov Sorption is primarily dictated by the organic carbon content of the soil. nih.gov Given that this compound is a much larger molecule with greater hydrophobicity due to the additional bromophenoxy group, its Koc value is expected to be significantly higher, leading to stronger sorption and lower mobility in soil. This strong interaction with SOM reduces the concentration of the compound in the soil porewater, thereby decreasing its bioavailability for microbial degradation and its potential to leach into groundwater. Soil pH can also influence sorption, although the effect is more pronounced for ionizable compounds. mdpi.com
To quantify the sorption behavior of a chemical, adsorption isotherms are used to describe the equilibrium relationship between the concentration of the adsorbate in solution and the amount adsorbed on the solid phase at a constant temperature. Common models used for this purpose are the Langmuir and Freundlich isotherms.
A study on the adsorption of 1-chloro-4-nitrobenzene onto single-walled carbon nanotubes found that the Freundlich isotherm model provided a better description of the equilibrium data than the Langmuir model. sid.ir The Freundlich model is often suitable for describing adsorption on heterogeneous surfaces like soil and sediment. sid.ir The kinetics of adsorption for 1-chloro-4-nitrobenzene were relatively rapid, reaching equilibrium within 60 minutes. sid.ir For the larger and more complex this compound molecule, sorption kinetics might be slower, but the equilibrium would likely also be well-described by a Freundlich-type isotherm due to the heterogeneity of environmental sorbents like soil.
Table 2: Common Adsorption Isotherm Models
| Isotherm Model | Equation | Parameters and Interpretation |
| Langmuir | q_e = (Q_max * K_L * C_e) / (1 + K_L * C_e) | q_e : amount adsorbed at equilibrium.C_e : concentration in solution at equilibrium.Q_max : maximum monolayer adsorption capacity.K_L : Langmuir constant related to the energy of adsorption.Assumes monolayer adsorption onto a homogeneous surface. |
| Freundlich | q_e = K_F * C_e^(1/n) | q_e : amount adsorbed at equilibrium.C_e : concentration in solution at equilibrium.K_F : Freundlich constant related to adsorption capacity.n : heterogeneity factor; a value > 1 indicates favorable adsorption. sid.irDescribes multilayer adsorption onto a heterogeneous surface. |
Volatilization and Atmospheric Transport Considerations (Mechanistic Modeling)
The potential for a chemical to volatilize from water to the atmosphere is governed by its Henry's Law constant (H). This value represents the partitioning of a chemical between air and water at equilibrium. For 1-chloro-4-nitrobenzene, the Henry's Law constant is 4.9 x 10⁻⁶ atm·m³/mol. nih.gov This value suggests that 1-chloro-4-nitrobenzene is expected to volatilize from water surfaces. nih.gov
Direct experimental data for the Henry's Law constant of this compound is not available. However, based on its molecular structure, its volatility is expected to be substantially lower than that of 1-chloro-4-nitrobenzene. The significantly larger molecular weight (336.5 g/mol vs 157.55 g/mol ) and the presence of the bulky, polarizable bromophenoxy group would lead to a much lower vapor pressure and likely a higher aqueous solubility, both of which would decrease the Henry's Law constant. Therefore, while some volatilization from water surfaces may occur, it is not expected to be a dominant environmental fate process. Estimation methods, such as quantitative structure-property relationship (QSPR) models, could be used to predict a more accurate value for H. henrys-law.org
Once in the atmosphere, the persistence of an organic compound is determined by its susceptibility to degradation processes. The primary removal mechanism for most aromatic compounds in the troposphere is oxidation initiated by photochemically produced hydroxyl (OH) radicals.
While specific kinetic data for the reaction of this compound with OH radicals has not been reported, the general mechanism is well understood. The reaction would proceed via the electrophilic addition of an OH radical to one of the two aromatic rings. This addition forms an unstable OH-adduct, which can then react further, primarily with molecular oxygen (O₂). This subsequent reaction can lead to the formation of phenolic compounds or, through a series of complex steps involving ring-opening, result in the formation of smaller, oxygenated products like dicarbonyls. The presence of the nitro group and halogen substituents on the rings will influence the rate and preferred position of the initial OH radical attack. Given its low expected volatility, long-range atmospheric transport of this compound is unlikely to be significant.
Future Research Directions and Emerging Opportunities for 1 4 Bromophenoxy 2 Chloro 4 Nitrobenzene
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of diaryl ethers, the core structure of 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene, has traditionally relied on methods like the Ullmann condensation, which often requires harsh reaction conditions. researchgate.net Modern research is focused on developing greener, more efficient alternatives.
Future synthetic strategies will likely prioritize:
Catalyst-Free Syntheses: Microwave-assisted, catalyst-free coupling of nitroarenes and phenols has been shown to produce nonsymmetrical diaryl ethers efficiently. organic-chemistry.org This approach is both environmentally friendly and cost-effective, aligning with the principles of green chemistry. organic-chemistry.orgub.edu
Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and efficiency compared to traditional batch methods. nih.gov Applying flow chemistry to the synthesis of diaryl ethers, potentially in supercritical fluids like carbon dioxide, could significantly reduce solvent waste and improve process control. nih.govunimelb.edu.au
Eco-Friendly Solvents: Research into replacing hazardous solvents like DMF and halogenated hydrocarbons is a key goal. ub.eduresearchgate.net The use of water, ionic liquids, or bio-based solvents in diaryl ether synthesis is an active area of investigation. nih.gov
Atom Economy: Methods that maximize the incorporation of starting materials into the final product are crucial for sustainability. rsc.org Phosphoramide-catalyzed synthesis of heteroaryl ethers from N-oxides, for instance, demonstrates excellent atom economy (92%). rsc.org
Table 1: Comparison of Synthetic Pathways for Diaryl Ethers
| Method | Catalyst | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Ullmann Condensation | Copper-based acs.org | High temperatures (150-200 °C), strong bases researchgate.net | Well-established, versatile | Harsh conditions, long reaction times researchgate.net |
| Buchwald-Hartwig Coupling | Palladium-based organic-chemistry.org | Milder conditions than Ullmann | High yields, good functional group tolerance | Expensive palladium catalyst, ligand sensitivity |
| SNAr Reaction | Often catalyst-free researchgate.net | Activated aryl halides required, polar aprotic solvents | Simple, mild conditions, environmentally convenient researchgate.net | Limited to electron-deficient aryl halides organic-chemistry.org |
| Microwave-Assisted Synthesis | Catalyst-free organic-chemistry.org | Short reaction times (5-10 min) | Rapid, efficient, eco-friendly organic-chemistry.org | Scalability can be a challenge |
Development of Advanced Catalytic Systems for Derivatization
The functional groups on this compound (nitro, chloro, bromo) are ripe for derivatization, enabling the creation of a diverse library of compounds. The development of advanced catalysts is central to achieving this with high selectivity and efficiency.
Nitro Group Reduction: The reduction of the nitro group to an amine is a critical transformation, as aromatic amines are vital building blocks. nih.govwikipedia.org Future research will focus on catalysts that are not only efficient but also selective, avoiding the reduction of other functional groups. Bimetallic nanoparticles and metal-organic frameworks (MOFs) are promising candidates for their stability and selectivity in nitroaromatic compound (NAC) reduction. nih.gov Iridium complexes have also been shown to catalyze the reduction of nitroaromatics using alcohols as hydrogen donors. google.com
Cross-Coupling Reactions: The bromine and chlorine atoms provide handles for C-C and C-N bond formation via reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. A key challenge is developing catalysts that can selectively activate one halogen over the other. Nanocatalysts, such as copper or palladium nanoparticles supported on materials like magnetic carbon nanotubes, offer high activity and the significant advantage of being easily separable and reusable, which is crucial for industrial applications. nih.gov
C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy. Future research will explore catalytic systems for the selective C-H activation of the aromatic rings in this compound, bypassing the need for pre-functionalized starting materials. researchgate.net
Expansion into New Functional Materials and Device Applications
The structural motifs within this compound suggest its potential as a precursor for a range of advanced materials.
High-Performance Polymers: Diaryl ethers are key components in high-performance polymers like polyetheretherketone (PEEK) and polyethersulfone (PES), known for their thermal stability and chemical resistance. jsynthchem.com Derivatization of this compound could lead to novel monomers for specialty polymers with tailored properties for aerospace, electronics, and medical applications.
Bioactive Molecules: The diaryl ether linkage is present in numerous biologically active natural products and pharmaceuticals, including antibiotics like vancomycin. researchgate.netresearchgate.net The nitroaromatic structure is also a feature in various therapeutic agents. scielo.br This makes the title compound a valuable scaffold for medicinal chemistry programs aimed at discovering new drugs.
Energetic Materials: Many nitroaromatic compounds are used as explosives due to the nitro group's ability to act as an internal oxidant. wikipedia.orgnih.gov While this specific compound is not a known explosive, its chemistry is relevant to the field of energetic materials.
Materials for Electronics: Halogenated organic compounds can be used to modify the properties of materials for electronic devices. chemimpex.com Derivatives could find applications as organic semiconductors, dielectrics, or components in liquid crystal displays.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization. saiwa.airesearchgate.net
For this compound and its derivatives, AI can be applied to:
Reaction Optimization: ML algorithms can predict reaction outcomes, such as yield and selectivity, based on large datasets of chemical reactions. researchgate.netbeilstein-journals.org This can rapidly identify the optimal conditions (catalyst, solvent, temperature) for synthesizing or derivatizing the title compound, minimizing the need for extensive trial-and-error experimentation. saiwa.aibeilstein-journals.org
De Novo Design: Generative AI models can design novel molecules with specific desired properties. nih.govfrontiersin.org By training these models on data for bioactive molecules or functional materials, AI could propose new derivatives of this compound with high potential for applications in medicine or materials science. rsc.orgnih.govmdpi.com
Retrosynthesis Planning: AI-powered tools can propose viable synthetic routes for complex target molecules. nih.gov This would be invaluable for designing efficient multi-step syntheses starting from this compound to create novel, high-value compounds.
Table 2: Applications of AI/ML in Chemistry for this compound
| AI/ML Application | Potential Impact | Key Benefit |
|---|---|---|
| Reaction Development | Accelerate the optimization of synthetic processes. nih.gov | Reduced experimental cost and time. |
| Reaction Deployment | Predict the applicability of known reactions to novel substrates. nih.gov | Improved efficiency in planning synthetic routes. |
| Reaction Discovery | Elucidate reaction mechanisms and discover new synthetic methods. nih.gov | Creation of new chemical knowledge and innovation. |
| De Novo Design | Generate novel chemical structures with optimized properties. frontiersin.org | Rapid identification of new lead compounds for drugs or materials. |
Deeper Understanding of Complex Reaction Mechanisms under Extreme Conditions
Studying the behavior of this compound under extreme conditions can reveal novel reaction pathways and provide fundamental insights into its stability and reactivity.
High-Pressure Chemistry (Barochemistry): High hydrostatic pressure is a green chemistry tool that can accelerate reactions and influence selectivity. rsc.org Investigating the synthesis and derivatization of this compound under high pressure could lead to more efficient and sustainable processes, particularly for industrial-scale production. rsc.org
Thermal Decomposition: Understanding the thermal decomposition mechanism of nitroaromatic compounds is critical for safety and for applications in energetic materials. dtic.mil Studies under shock or impact initiation could elucidate the initial bond-breaking events (e.g., C-NO2 homolysis) and the subsequent reactions that determine the compound's stability. dtic.mil
Hypoxic Conditions: The nitro group can be bioreduced under low-oxygen (hypoxic) conditions, a characteristic exploited in the design of hypoxia-activated prodrugs for cancer therapy. scielo.brresearchgate.net Research into the reaction mechanism of this compound under enzymatic reduction could uncover its potential as a hypoxia-responsive molecular probe or therapeutic agent. researchgate.net
Addressing Green Chemistry Challenges for Industrial Scalability
For this compound to be utilized in large-scale industrial applications, its synthesis and downstream processing must be economically viable and environmentally sustainable. ub.edu
Key green chemistry challenges to address include:
Solvent Replacement: A major focus is on finding viable, non-toxic replacements for polar aprotic solvents (e.g., DMF, NMP) and halogenated solvents commonly used in synthesis. ub.eduresearchgate.net
Energy Efficiency: Developing synthetic methods that operate at ambient temperature and pressure is a core principle of green chemistry, as it reduces the energy burden and associated costs. researchgate.net
Catalyst Recovery and Reuse: For catalytic processes, especially those using expensive or toxic metals like palladium, the ability to easily recover and reuse the catalyst is essential for industrial feasibility. researchgate.netnih.gov Magnetically separable nanocatalysts are a promising solution. nih.gov
Waste Valorization: Future research could explore converting byproducts from the synthesis of this compound into valuable chemicals, contributing to a circular economy. nih.gov This aligns with the broader goal of sustainable chemical manufacturing, which seeks to transform hazardous waste into useful products. nih.govrsc.org
Conclusion and Outlook
Summary of Key Research Findings and Methodological Advancements
Research surrounding 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene is primarily centered on its synthesis and its role as a key intermediate in the preparation of more complex molecules. The formation of the diaryl ether linkage is a cornerstone of its chemistry.
Methodological advancements in the synthesis of diaryl ethers are highly relevant to this compound. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-withdrawing nitro group in the para position and the chloro group in the ortho position activate the benzene (B151609) ring of 1-bromo-2-chloro-4-nitrobenzene (B1328927) towards nucleophilic attack by a phenoxide. Specifically, the reaction would involve 4-bromophenol (B116583) and 1,2-dichloro-4-nitrobenzene or a related activated chloronitrobenzene derivative. The strong electron-withdrawing nature of the nitro group is crucial for the success of this substitution reaction. youtube.comlibretexts.orgmasterorganicchemistry.comlibretexts.org
Alternative established methods for diaryl ether synthesis, such as the Ullmann condensation, which typically involves a copper catalyst to couple an aryl halide and a phenol (B47542), also represent a viable, albeit often harsher, synthetic pathway. wikipedia.org Modern advancements in catalysis, including the use of palladium and other transition metals, have expanded the toolkit for such transformations, offering milder reaction conditions and broader substrate scopes. orgsyn.org
While specific, detailed research findings exclusively focused on this compound are not extensively documented in readily accessible scientific literature, its chemical properties can be inferred from its constituent parts and related structures. The table below outlines the key reactants that would be involved in its synthesis.
Table 1: Key Reactants for the Synthesis of this compound
| Compound Name | Molecular Formula | Role in Synthesis |
| 1-Bromo-2-chloro-4-nitrobenzene | C₆H₃BrClNO₂ | Electrophilic aromatic substrate |
| 4-Bromophenol | C₆H₅BrO | Nucleophilic phenol component |
| 1,2-Dichloro-4-nitrobenzene | C₆H₄Cl₂NO₂ | Alternative electrophilic substrate |
Significance of this compound in Advancing Fundamental Chemical Knowledge
The significance of this compound in the broader field of chemistry lies in its role as a versatile chemical intermediate. Its trifunctional nature, possessing a bromo, a chloro, and a nitro group, allows for a variety of subsequent chemical modifications. This makes it a valuable building block in multi-step organic syntheses.
The study of its synthesis and reactivity contributes to a deeper understanding of several fundamental chemical principles:
Nucleophilic Aromatic Substitution (SNAr): The synthesis of this compound is a classic example of an SNAr reaction, where the rate and regioselectivity are dictated by the electronic effects of the substituents on the aromatic ring. Research on such reactions helps to refine our understanding of reaction mechanisms and the interplay of electronic and steric factors. youtube.comlibretexts.orgmasterorganicchemistry.comlibretexts.org
Regioselectivity: The presence of multiple reactive sites on the molecule allows for the investigation of regioselective reactions, where one functional group is modified while others remain intact. This is a critical aspect of complex molecule synthesis.
Scaffold for Drug Discovery: Substituted diphenyl ethers are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.com For instance, a structurally related compound, 1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene, has been identified as a key intermediate in the synthesis of pharmaceutical agents. nih.gov This highlights the potential of the this compound scaffold in the development of new therapeutics.
The table below presents some of the key properties of the precursor, 1-bromo-2-chloro-4-nitrobenzene.
Table 2: Physicochemical Properties of 1-Bromo-2-chloro-4-nitrobenzene
| Property | Value |
| Molecular Formula | C₆H₃BrClNO₂ |
| Molecular Weight | 236.45 g/mol |
| Melting Point | 57.0-64.0 °C |
| Appearance | White to yellow crystalline solid |
| CAS Number | 29682-39-1 |
[Source: nih.govthermofisher.com]
Future Trajectories and Collaborative Opportunities in Chemical Research on this Compound Class
The future of research on this compound and related compounds is intrinsically linked to the broader advancements in organic synthesis and medicinal chemistry.
Future Research Trajectories:
Development of Novel Synthetic Methodologies: There is ongoing interest in developing more efficient, sustainable, and cost-effective methods for the synthesis of diaryl ethers. This includes the exploration of new catalysts, greener solvents, and energy-efficient reaction conditions such as microwave-assisted synthesis.
Library Synthesis for Drug Discovery: The core structure of this compound can be used as a starting point for the synthesis of a library of related compounds. By systematically modifying the functional groups, researchers can explore the structure-activity relationships (SAR) and potentially identify new compounds with desirable biological activities. mdpi.com
Application in Materials Science: The unique combination of halogens and a nitro group could make this compound and its derivatives interesting for applications in materials science, potentially as flame retardants or as components in specialized polymers.
Collaborative Opportunities:
Academia-Industry Partnerships: The potential application of this compound class in drug discovery and materials science creates opportunities for collaboration between academic research groups and industrial partners. Academics can focus on fundamental research and the synthesis of novel derivatives, while industry can provide the resources for high-throughput screening and product development.
Interdisciplinary Research: The study of the biological activity of derivatives of this compound would necessitate collaboration between synthetic chemists, biologists, and pharmacologists. Similarly, its exploration in materials science would require partnerships with polymer chemists and materials scientists.
Computational and Experimental Synergy: Collaborative efforts between computational chemists and experimentalists can accelerate the discovery process. Computational modeling can be used to predict the properties and reactivity of new derivatives, guiding the synthetic efforts and reducing the need for extensive trial-and-error experimentation.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene, and how can reaction parameters be optimized?
Answer:
- Multi-step synthesis : Begin with nucleophilic aromatic substitution (SNAr) between 4-bromophenol and 2-chloro-4-nitrochlorobenzene. Use a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C to enhance reactivity.
- Catalysis : Add potassium carbonate (K₂CO₃) to deprotonate the phenol, improving nucleophilicity .
- Purification : Recrystallize from dichloromethane or THF to isolate high-purity crystals. Monitor yields via TLC and adjust stoichiometry (1:1.2 molar ratio of phenol to halide) to maximize efficiency .
Advanced: How can discrepancies in crystallographic data (e.g., bond lengths/angles) for halogenated nitroaromatics be resolved?
Answer:
- Refinement tools : Use SHELXL for iterative refinement, incorporating anisotropic displacement parameters and addressing potential twinning via HKLF 5 instructions .
- Disorder modeling : For disordered halogen atoms (e.g., Br/Cl), split occupancy refinement and apply restraints (ISOR, DELU) to stabilize thermal motion .
- Validation : Cross-check with CIF validation tools (e.g., PLATON) to identify outliers in geometry or electron density maps .
Basic: Which spectroscopic techniques are critical for structural characterization of this compound?
Answer:
- NMR spectroscopy :
- IR spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and aryl ether (1250–1050 cm⁻¹) functional groups .
- X-ray diffraction : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding) .
Advanced: What computational strategies predict the regioselectivity of electrophilic substitution in nitroaromatic systems?
Answer:
- DFT calculations : Use Gaussian or ORCA to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., meta to nitro groups).
- Hammett analysis : Correlate substituent constants (σ) with reaction rates to quantify electronic effects .
- Transition state modeling : Analyze activation barriers for competing pathways (e.g., nitration at para vs. meta positions) using QM/MM methods.
Basic: How can solubility challenges during purification be addressed?
Answer:
- Solvent screening : Test mixtures like dichloromethane/hexane or THF/water for optimal recrystallization .
- Temperature gradient : Gradually cool hot saturated solutions to promote crystal growth.
- Additives : Use seed crystals or surfactants (e.g., Triton X-100) to reduce nucleation barriers.
Advanced: What mechanistic insights explain the stability of nitroaromatics under acidic/basic conditions?
Answer:
- Kinetic studies : Monitor decomposition rates via HPLC under varying pH. Nitro groups stabilize via resonance but may undergo reduction in strong acids.
- Isotopic labeling : Use ¹⁵N-labeled nitro groups to track denitration pathways via mass spectrometry .
- Computational modeling : Calculate protonation energies (B3LYP/6-311+G(d,p)) to identify vulnerable sites .
Basic: How to validate synthetic intermediates using chromatographic methods?
Answer:
- HPLC/GC-MS : Compare retention times with authentic standards. Use C18 columns (HPLC) or DB-5MS (GC) for separation.
- TLC : Employ silica gel plates with UV visualization; Rf values should align with expected polarity trends (e.g., nitro groups reduce mobility) .
Advanced: What strategies optimize catalytic systems for cross-coupling reactions involving bromophenoxy substituents?
Answer:
- Ligand screening : Test phosphine (e.g., XPhos) or N-heterocyclic carbene ligands to enhance Pd-catalyzed Buchwald-Hartwig amination .
- Kinetic profiling : Use in-situ IR or Raman to monitor reaction progress and identify rate-limiting steps.
- Solvent effects : Compare yields in toluene (nonpolar) vs. dioxane (polar) to balance solubility and catalyst activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
